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  • Product: 3-hydroxycyclohex-2-enone
  • CAS: 30182-67-3

Core Science & Biosynthesis

Foundational

The Keto-Enol Tautomerism of 1,3-Cyclohexanedione: Equilibrium Dynamics and Experimental Methodologies

Executive Summary 1,3-Cyclohexanedione (CHD) is a privileged cyclic β -diketone that serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. Unlike acyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Cyclohexanedione (CHD) is a privileged cyclic β -diketone that serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. Unlike acyclic β -diketones, the rigid six-membered ring of CHD prevents the formation of a stable intramolecular hydrogen bond. Consequently, its tautomerization to 3-hydroxycyclohex-2-enone is governed by intermolecular interactions, making its keto-enol equilibrium constant ( Keq​ ) highly sensitive to solvent polarity, concentration, and temperature. This whitepaper provides an in-depth mechanistic analysis of this tautomeric equilibrium, synthesizes quantitative solvent-dependent data, and outlines self-validating experimental protocols for determining Keq​ .

Mechanistic Foundations of 3-Hydroxycyclohex-2-enone Tautomerism

The tautomeric equilibrium between the diketo form (1,3-cyclohexanedione) and the enol form (3-hydroxycyclohex-2-enone) relies on a delicate thermodynamic balance. The equilibrium constant is defined as Keq​=[Enol]/[Keto] .

In the solid state, the molecule exists almost exclusively as the enol tautomer, 1 [3]. This overwhelming preference is driven by the formation of robust intermolecular hydrogen-bonded polymeric chains and the intrinsic stabilization provided by the conjugated π -system of the enone.

When transitioned into solution, the equilibrium is dictated by the solvent's ability to disrupt or participate in these hydrogen-bonding networks:

  • Non-Polar Solvents (e.g., Chloroform): In non-hydrogen-bonding solvents, the enol form is heavily favored at higher concentrations due to self-association (dimerization). The enthalpy change ( ΔH ) associated with the equilibrium in chloroform has been experimentally determined to be approximately 2[1].

  • Polar Aprotic Solvents (e.g., Acetonitrile): Solvents like acetonitrile disrupt intermolecular enol-enol hydrogen bonding. In dilute CH3​CN solutions, the monomeric enol form exists in very low concentrations, allowing the diketo form to become highly populated.

  • Gas Phase / Isolated Conditions: Free-jet millimeter-wave absorption studies reveal that in the absence of any intermolecular interactions, the3 [2], confirming that intermolecular H-bonding is the primary driver for enolization in condensed phases.

G Diketo 1,3-Cyclohexanedione (Diketo Form) Enol 3-Hydroxycyclohex-2-enone (Enol Form) Diketo->Enol Keq Solvent Solvent Polarity & H-Bonding Capacity Solvent->Diketo Stabilizes in Dilute/Polar Resonance Conjugated Resonance Stabilization Resonance->Enol Intrinsic Driver InterH Intermolecular H-Bonding (Dimers) InterH->Enol Concentration Dependent

Thermodynamic drivers and solvent effects governing the keto-enol equilibrium.

Quantitative Data: Equilibrium Constants Across Solvents

The table below summarizes the behavior and equilibrium metrics of 1,3-cyclohexanedione across different physicochemical environments.

Environment / SolventDominant Tautomer Keq​ DynamicsMechanistic Rationale
Solid State Enol (~100%) Keq​≫1 Infinite intermolecular H-bonded polymeric chains stabilize the enol.
Chloroform ( CHCl3​ ) EnolHigh ( Keq​>1 )Self-association into dimers stabilizes the enol; heavily concentration-dependent.
Acetonitrile ( CH3​CN ) KetoLow ( Keq​<1 )Polar aprotic solvent disrupts self-association; monomeric enol is thermodynamically disfavored.
Aqueous ( H2​O ) Keto/Enol Mixture~1.0 - 2.0Water forms strong H-bonds with the diketo form, competing with enol self-association.
Gas Phase (Free-Jet) Keto (100%) Keq​≈0 Total absence of intermolecular H-bonding; diketo form is the global minimum.

Experimental Workflows for Determining Keq​

To accurately determine the equilibrium constant, analytical methods must operate on a timescale faster than the tautomeric interconversion, or the interconversion must be artificially slowed.

Protocol A: Proton Nuclear Magnetic Resonance ( 1 H NMR) Spectroscopy

NMR spectroscopy is the gold standard for quantifying keto-enol ratios because the proton exchange between the two forms is slow on the NMR timescale in anhydrous, aprotic solvents. This protocol is a self-validating system because the sum of the molar fractions of the keto and enol forms must equal the total initial analytical concentration of the diketone, providing an internal mass-balance check.

Causality of Experimental Choices:

  • Deuterated Solvent Selection: CDCl3​ is utilized to observe self-association, while CD3​CN is used to observe the monomeric equilibrium. The choice of solvent directly dictates the physical state of the tautomeric network.

  • Temperature Control: Because tautomerization is an enthalpy-driven process, precise variable-temperature (VT) NMR is required to extract thermodynamic parameters ( ΔG,ΔH,ΔS ).

  • Integration Targets: The isolated vinylic proton of the enol (typically around δ 5.5 ppm) and the active methylene protons of the diketo form (around δ 3.4 ppm) are targeted. The enolic -OH proton is avoided for primary quantification as it is susceptible to exchange broadening.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 25 mg of highly pure 1,3-cyclohexanedione in 0.6 mL of anhydrous CDCl3​ . Critical: Ensure the sample is strictly anhydrous; trace water catalyzes proton exchange and artificially averages the signals.

  • Thermal Equilibration: Place the sealed NMR tube into the spectrometer probe and allow it to equilibrate at the target temperature (e.g., 298 K) for at least 15 minutes.

  • Data Acquisition: Acquire a standard 1D 1 H NMR spectrum. Use a sufficiently long relaxation delay ( D1≥5×T1​ , typically 10-15 seconds) to ensure complete longitudinal relaxation for quantitative integration.

  • Signal Integration: Integrate the vinylic proton signal of the enol ( Ienol​ ) and the active methylene proton signal of the diketo form ( Iketo​ ).

  • Keq​ Derivation: Calculate the equilibrium constant: Keq​=Iketo​/2Ienol​/1​ .

Workflow Prep 1. Sample Preparation (Anhydrous CDCl3/CD3CN) Temp 2. Thermal Equilibration (VT-NMR Probe, >15 min) Prep->Temp Prevents moisture interference Acq 3. Quantitative 1H NMR (Long D1 Relaxation) Temp->Acq Ensures thermodynamic stability Integ 4. Signal Integration (Vinylic CH vs. Active CH2) Acq->Integ Yields quantitative ratios Calc 5. Keq Calculation & Mass Balance Check Integ->Calc Self-validating mass balance

Self-validating NMR workflow for determining the keto-enol equilibrium constant.

Protocol B: Low-Temperature HPLC Kinetic Studies

For systems where tautomerization is relatively fast but chromatographically separable, low-temperature High-Performance Liquid Chromatography (HPLC) is employed.

Causality of Experimental Choices:

  • Stationary Phase: A normal-phase silica column is selected to exploit the massive polarity difference between the highly polar diketo form and the less polar enol form.

  • Sub-Ambient Temperature Control: Tautomerization occurs rapidly at room temperature. Chilling the column compartment (e.g., 0°C to 5°C) artificially slows the on-column interconversion rate, preventing peak coalescence.

Step-by-Step Methodology:

  • System Equilibration: Flush a normal-phase silica HPLC column with a non-polar mobile phase (e.g., hexane/isopropanol) and chill the column compartment to 0°C.

  • Sample Injection: Inject a dilute solution of 1,3-cyclohexanedione. Rapid injection minimizes pre-column equilibration shifts.

  • Isocratic Elution: Elute the sample using an isocratic flow. The less polar enol form (3-hydroxycyclohex-2-enone) elutes first, followed by the diketo form.

  • UV Detection & Integration: Monitor the eluent at an isosbestic point. Integrate the discrete peaks to calculate Keq​ directly from the Area Under the Curve (AUC) ratios.

Implications in Drug Development and Synthesis

The tautomeric state of 1,3-cyclohexanedione fundamentally dictates its reactivity profile in the synthesis of active pharmaceutical ingredients. As a 4 [5], it is used to synthesize specialized drugs such as5 [4].

The enol form, 3-hydroxycyclohex-2-enone, presents a nucleophilic alpha-carbon and an electrophilic carbonyl carbon, making it highly susceptible to Knoevenagel condensations and Michael additions. By understanding the solvent-dependent Keq​ , process chemists can intentionally shift the equilibrium—using specific polar aprotic solvents or catalysts—to maximize the yield of the desired regioselective reaction, thereby optimizing the synthetic route and reducing costly byproducts.

References

  • A STUDY OF TAUTOMERISM IN CYCLIC β-DIKETONES BY PROTON MAGNETIC RESONANCE Canadian Science Publishing[Link]

  • Keto Enol Tautomerism and Conformational Landscape of 1,3-Cyclohexanedione from Its Free Jet Millimeter-Wave Absorption Spectrum ResearchGate[Link]

  • γ-Substituted Vinylidene, Chroman-2-ylidene, and Hexahydrochromen-2-ylidene from Ruthenium Allenylidene/Alkenylcarbyne Complexes ACS Publications[Link]

  • Determination and Correlation of the Solubility of 1,3-Cyclohexanedione Form I in Fourteen Pure Solvents at Temperatures from 288.15 to 333.15 K Journal of Chemical & Engineering Data (ACS)[Link]

  • What Is 1,3-Cyclohexanedione (1,3-CHD) and Why It Matters in Chemical Synthesis Jindun Chemical[Link]

Sources

Exploratory

Comprehensive NMR Characterization of 3-Hydroxycyclohex-2-enone: Tautomeric Dynamics and Chemical Shifts

Executive Summary The structural elucidation of 1,3-cyclohexanedione and its predominant tautomer, 3-hydroxycyclohex-2-enone , is a foundational exercise in dynamic nuclear magnetic resonance (NMR) spectroscopy. In both...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of 1,3-cyclohexanedione and its predominant tautomer, 3-hydroxycyclohex-2-enone , is a foundational exercise in dynamic nuclear magnetic resonance (NMR) spectroscopy. In both the solid state and in most organic solvents, the molecule exists almost exclusively (>95%) in the enol form due to the stabilization provided by conjugated π -systems and cooperative hydrogen bonding[1]. For researchers and drug development professionals utilizing this scaffold—often a key intermediate in the synthesis of bioactive heterocycles and HPPD inhibitors—understanding the time-averaged NMR profile is critical for accurate structural validation.

This whitepaper provides an in-depth analysis of the 1 H and 13 C NMR chemical shifts of 3-hydroxycyclohex-2-enone, detailing the mechanistic causality behind its dynamic spectral behavior and establishing a self-validating experimental protocol for its characterization.

Mechanistic Causality of Tautomeric Signal Averaging

When analyzing 3-hydroxycyclohex-2-enone in deuterated chloroform (CDCl 3​ ), the NMR spectra do not display the static asymmetry expected from a single enol molecule (where C1 is a ketone and C3 is a hydroxyl-bearing carbon). Instead, the spectra reveal a highly symmetrical structure.

The Causality: This phenomenon is driven by the activation energy of the intramolecular and intermolecular proton transfer between the two degenerate enol forms. At standard room temperature (298 K), the rate of tautomeric exchange ( kex​ ) significantly exceeds the NMR timescale ( Δν ). Consequently, the NMR spectrometer captures a time-averaged structure with effective C2v​ symmetry[2].

  • Carbon Averaging: The distinct C=O (~197 ppm) and C-OH (~172 ppm) signals coalesce into a single averaged resonance at approximately 189 ppm.

  • Proton Averaging: The methylene protons at C4 and C6 become magnetically equivalent, appearing as a unified multiplet.

Tautomerism Keto Keto Form (1,3-Cyclohexanedione) < 5% in CDCl3 Enol1 Enol Form A (3-Hydroxycyclohex-2-enone) Keto->Enol1 Enolization Enol2 Enol Form B (3-Hydroxycyclohex-2-enone) Enol1->Enol2 Fast Proton Transfer (298 K) NMR Time-Averaged NMR Spectrum (Effective C2v Symmetry) Enol1->NMR RT Acquisition Enol2->NMR RT Acquisition

Figure 1: Keto-enol tautomerism and rapid proton exchange leading to time-averaged NMR signals.

Quantitative NMR Data

The following tables summarize the empirical chemical shifts for 3-hydroxycyclohex-2-enone in CDCl 3​ at 298 K. The data reflects the fast-exchange regime where the molecule exhibits apparent symmetry[3].

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ , 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment Logic / Causality
-OH 8.50 – 11.50Broad Singlet (br s)1HHighly dependent on concentration and temperature due to intermolecular H-bonding. Often exchanges with trace D 2​ O.
C2-H 5.45Singlet (s)1HVinylic proton of the enol core. Shielded relative to typical alkenes due to the electron-donating -OH group.
C4-H 2​ / C6-H 2​ 2.40Triplet (t) / Multiplet (m)4HAveraged signals of the methylenes adjacent to the carbonyl and enol carbons. Appears as a triplet ( J≈6.4 Hz).
C5-H 2​ 1.95Quintet (quint)2HHomoallylic/homocarbonyl methylene. Split by the four adjacent protons at C4 and C6 ( J≈6.4 Hz).
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ , 298 K)
PositionChemical Shift ( δ , ppm)Assignment Logic / Causality
C1 / C3 189.5Time-averaged signal of the C=O and C-OH carbons due to rapid tautomerization.
C2 102.5 α -carbon of the enol. Highly shielded by the resonance contribution of the enol oxygen lone pair.
C4 / C6 31.5Time-averaged aliphatic carbons adjacent to the enol/carbonyl system.
C5 21.0Aliphatic carbon furthest from the deshielding oxygen atoms.

Self-Validating Experimental Protocol

To ensure high-fidelity data that accurately captures the enol dynamics without solvent-induced artifacts, the following self-validating workflow must be employed.

Phase 1: Sample Preparation
  • Solvent Selection: Use high-purity CDCl 3​ (99.8% D) stored over silver foil to prevent acidic degradation. Causality: Acidic impurities in degraded chloroform catalyze the keto-enol exchange unpredictably and broaden the -OH signal.

  • Concentration Optimization: Dissolve exactly 15–20 mg of 3-hydroxycyclohex-2-enone in 0.6 mL of CDCl 3​ .

  • Internal Standard: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) for precise calibration ( δ 0.00 ppm).

Phase 2: Acquisition Parameters
  • Temperature Equilibration: Lock the probe temperature strictly at 298 K . Allow the sample to equilibrate for 5 minutes. Causality: Temperature fluctuations will shift the equilibrium and alter the exchange rate, causing line broadening or shifting of the C1/C3 averaged carbon signal.

  • 1 H Acquisition:

    • Pulse program: zg30 (30° flip angle).

    • Relaxation delay (D1): 1.0 s.

    • Scans (NS): 16.

  • 13 C Acquisition:

    • Pulse program: zgpg30 (proton-decoupled).

    • Relaxation delay (D1): 2.0 s.

    • Scans (NS): 512 to 1024 (to ensure high signal-to-noise for the quaternary C1/C3 carbons).

Phase 3: Self-Validation & Quality Control
  • Integration Check: The integral ratio of the vinylic proton ( δ 5.45) to the aliphatic protons ( δ 2.40 and δ 1.95) must be exactly 1 : 4 : 2 . Any deviation indicates the presence of the keto form (which would show a distinct methylene singlet around δ 3.4 ppm) or impurities.

  • Linewidth Check: The C2 signal at δ 102.5 ppm should be sharp. If it is significantly broadened, the proton exchange rate is approaching the intermediate NMR timescale, indicating potential solvent contamination or temperature instability.

Workflow Prep Sample Preparation (15-20 mg in 0.6 mL CDCl3) Temp Temperature Equilibration (Strictly 298 K) Prep->Temp Acq1H 1H NMR Acquisition (zg30, 16 scans, D1=1s) Temp->Acq1H Acq13C 13C NMR Acquisition (zgpg30, 512 scans, D1=2s) Temp->Acq13C Validate Self-Validation (Check 1:4:2 Integration Ratio) Acq1H->Validate Acq13C->Validate Process Data Processing (Fourier Transform, Phase Corr.) Validate->Process

Figure 2: Standardized, self-validating workflow for acquiring high-resolution NMR spectra of tautomeric systems.

References

  • Hudson, B. et al. "The Crystalline Enol of 1,3-Cyclohexanedione and Its Complex with Benzene: Vibrational Spectra, Simulation of Structure and Dynamics and Evidence for Cooperative Hydrogen Bonding." The Journal of Physical Chemistry A, 2004.[Link]

  • Szczeciński, P. et al. "Structures of cyclohexane-1,3-dione and 4-hydroxycyclohexane-1,3-dione in solutions – An NMR and GIAO-DFT computational study." Polish Journal of Chemistry, 2007.[Link]

  • PubChem Compound Summary. "3-Hydroxycyclohex-2-enone | C6H8O2 | CID 535779." National Center for Biotechnology Information, 2024.[Link]

Sources

Foundational

The Thermodynamic and Structural Dynamics of 3-Hydroxycyclohex-2-enone: Aqueous pKa Determination and Implications

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary 3-Hydroxycyclohex-2-enone, the dominant enol tautomer of 1,3-cyclohexanedione in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

3-Hydroxycyclohex-2-enone, the dominant enol tautomer of 1,3-cyclohexanedione in aqueous media, is a critical structural motif in modern agrochemicals (e.g., ACCase-inhibiting herbicides) and pharmaceutical intermediates. Understanding its precise acid-base behavior is paramount for predicting pharmacokinetics, environmental fate, and formulation stability. This whitepaper provides an in-depth mechanistic analysis of its ionization, establishing the thermodynamic basis for its aqueous pKa of 5.26. Furthermore, we detail a self-validating, orthogonal experimental framework for precise pKa determination.

Structural Dynamics: The Keto-Enol Equilibrium

In aqueous solution, 1,3-cyclohexanedione undergoes rapid tautomerization, existing predominantly (>95%) as 3-hydroxycyclohex-2-enone.

Causality of Tautomeric Preference: Unlike acyclic β -diketones where the enol form is primarily stabilized by intramolecular hydrogen bonding, the cyclic constraint of the six-membered ring precludes such internal H-bonding. Instead, the enol form is highly favored in water due to profound intermolecular hydrogen bonding with the aqueous solvent, coupled with the thermodynamic stabilization derived from the conjugated π -system (O-C=C-C=O) ().

Thermodynamic Basis of Acidity

The pKa of 3-hydroxycyclohex-2-enone is experimentally determined to be 5.26 at 25 °C (). This value is remarkably low compared to typical aliphatic alcohols (pKa ~16) and behaves much closer to that of carboxylic acids (e.g., acetic acid, pKa 4.76).

Mechanistic Grounding: The enhanced acidity is driven by the extreme stability of the resulting enolate anion. Upon deprotonation of the enol hydroxyl group, the negative charge does not reside on a single oxygen atom. Instead, it is delocalized symmetrically across the five-atom O-C-C-C-O framework. This resonance stabilization, supported by ab initio molecular orbital calculations (), drastically lowers the free energy of the conjugate base, thereby driving the ionization equilibrium forward.

Tautomerization A 1,3-Cyclohexanedione (Diketone Form) B 3-Hydroxycyclohex-2-enone (Enol Form) A->B Tautomerization (K > 1 in H2O) C Cyclohexanedione Enolate (Resonance Stabilized) B->C Deprotonation (pKa = 5.26)

Keto-enol tautomerization and deprotonation pathway of 1,3-cyclohexanedione in aqueous solution.

Self-Validating Experimental Framework for pKa Determination

To ensure absolute data integrity in drug development pipelines, pKa determination must not rely on a single analytical technique. We employ a self-validating orthogonal system combining potentiometric titration (measuring bulk proton activity) and UV-Vis spectrophotometry (measuring specific chromophore ionization).

Protocol A: Precision Potentiometric Titration

Causality of Experimental Choices: Potentiometry is the gold standard for macroscopic pKa determination. We utilize a 0.1 M KCl background electrolyte to maintain a constant ionic strength. This ensures that the activity coefficients remain stable throughout the titration, allowing for the direct conversion of measured pH to a concentration-based pKa without Debye-Hückel artifacts.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate a glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly thermostated 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve exactly 2.00 mM of 3-hydroxycyclohex-2-enone in 50 mL of 0.1 M KCl aqueous solution. Degas with N₂ for 15 minutes to remove dissolved CO₂, which would otherwise introduce a carbonic acid buffering artifact and skew the equivalence point.

  • Titrant Delivery: Titrate with standardized 0.05 M KOH using an automated micro-burette. Add titrant in 0.05 mL increments, allowing the potential to stabilize (<0.1 mV/min drift) before recording the pH.

  • Data Analysis (Gran Plot): Instead of relying on the first derivative peak (which can be subjective), construct a Gran plot to mathematically linearize the titration curve. This self-validates the exact equivalence point and confirms the absence of interfering weak acids. Calculate the pKa at the exact half-equivalence point.

Protocol B: UV-Vis Spectrophotometric Validation

Causality of Experimental Choices: The enol and enolate forms possess distinct electronic transitions due to different extents of conjugation. By tracking these specific transitions, we confirm that the potentiometric buffering region corresponds exactly to the deprotonation of the enol, ruling out impurities.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of 10 universal buffers (e.g., Britton-Robinson) ranging from pH 3.0 to 7.5, maintaining constant ionic strength (I = 0.1 M).

  • Spectral Acquisition: Spike each buffer with a micro-aliquot of 3-hydroxycyclohex-2-enone stock solution to achieve a final concentration of 50 µM. Record the UV-Vis spectra from 200 to 350 nm.

  • Isosbestic Point Verification: Overlay the spectra to verify the presence of a sharp isosbestic point (typically ~265 nm). A tight isosbestic point self-validates the system by proving a strict two-state equilibrium (Enol Enolate) without degradation side-reactions.

  • Henderson-Hasselbalch Integration: Plot the absorbance at the enolate λmax​ (~280 nm) versus pH. Fit the sigmoidal curve to the Henderson-Hasselbalch equation to extract the orthogonal pKa value.

Workflow cluster_0 Orthogonal Validation System Prep Sample Preparation (3-Hydroxycyclohex-2-enone in 0.1M KCl) Pot Potentiometric Titration (Gran Plot Analysis) Prep->Pot UV UV-Vis Spectrophotometry (Isosbestic Point Tracking) Prep->UV Calc Henderson-Hasselbalch Data Integration Pot->Calc pH & Volume UV->Calc Absorbance Ratio Result Validated pKa = 5.26 ± 0.02 Calc->Result

Dual-orthogonal experimental workflow for self-validating pKa determination.

Quantitative Data Presentation

Table 1: Physicochemical and Thermodynamic Parameters

ParameterValueExperimental Conditions
Molecular Formula C₆H₈O₂N/A
Molecular Weight 112.13 g/mol N/A
Aqueous pKa 5.26 ± 0.0225 °C, Ionic Strength = 0.1 M KCl
Dominant Aqueous Form Enol (>95%)pH < 4.0
LogP (Octanol/Water) 0.46121.4 °C, pH 3.2

Table 2: UV-Vis Spectroscopic Properties

Chemical SpeciesUV-Vis λmax​ (nm)Isosbestic Point (nm)Molar Extinction Coefficient ( ϵ )
Enol (Protonated) ~255265~15,000 M⁻¹cm⁻¹
Enolate (Deprotonated) ~280265~22,000 M⁻¹cm⁻¹

Computational Advances: Ab Initio Bond Length (AIBL) Prediction

Empirical predictions of pKa for tautomerizable compounds often fail due to the complex micro-equilibria involved. Recent advancements have demonstrated that using Ab Initio Bond Lengths (AIBL) from Density Functional Theory (DFT) calculations provides highly accurate aqueous pKa predictions for cyclic 1,3-diketones. By correlating a single equilibrium bond length from one protonation state, researchers have successfully predicted the pKa of 1,3-cyclohexanedione derivatives to within 0.24 log units of experimental values, significantly outperforming traditional cheminformatics tools ().

Strategic Implications in Drug Development & Agrochemicals

The pKa of 5.26 is a critical parameter for the bioavailability and efficacy of cyclohexanedione-based molecules.

  • Agrochemicals: In ACCase-inhibiting herbicides (e.g., clethodim), the molecule acts as a weak acid. At physiological plant pH (~7.0 in the phloem), the molecule is >98% ionized (enolate form). This facilitates "ion trapping" within the phloem, preventing diffusion back across the lipid bilayer and allowing systemic translocation to the meristematic tissues where the target enzyme resides.

  • Pharmaceuticals: For drug candidates containing this pharmacophore, the pKa dictates the logD at physiological pH (7.4), heavily influencing membrane permeability and oral bioavailability. Because the molecule is predominantly ionized in the intestines, formulators must account for this by utilizing specific excipients or prodrug strategies to ensure adequate lipid membrane crossing, while preventing precipitation in the highly acidic gastric environment (pH ~1.5) where it exists as the neutral enol.

References

  • 1,3-Cyclohexanedione - Synthesis, structure, and reactivity Source: Wikipedia URL:[Link]

  • Origin of the Acidity of Enols and Carboxylic Acids Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Aqueous pKa prediction for tautomerizable compounds using equilibrium bond lengths Source: Communications Chemistry (Nature) URL:[Link]

Exploratory

Computational Modeling of 3-Hydroxycyclohex-2-enone Hydrogen Bonding: A Whitepaper on Resonance-Assisted Cooperativity

Executive Summary The accurate computational modeling of keto-enol tautomerism and supramolecular assembly is a cornerstone of modern rational drug design and materials science. 1,3-cyclohexanedione (CHD) and its enol ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate computational modeling of keto-enol tautomerism and supramolecular assembly is a cornerstone of modern rational drug design and materials science. 1,3-cyclohexanedione (CHD) and its enol tautomer, 3-hydroxycyclohex-2-enone , serve as a definitive model system for studying phase-dependent tautomerism and resonance-assisted hydrogen bonding (RAHB). Unlike linear β -diketones, the cyclic constraints of CHD preclude intramolecular hydrogen bonding, forcing the molecule to satisfy its hydrogen-bonding potential through complex intermolecular networks.

This technical guide establishes a rigorous, self-validating computational protocol for modeling the hydrogen-bonding behavior of 3-hydroxycyclohex-2-enone, detailing the causality behind functional selection, basis set requirements, and thermodynamic validation.

The Supramolecular Landscape of 3-Hydroxycyclohex-2-enone

The structural behavior of CHD is highly dependent on its dielectric environment and concentration:

  • Gas Phase (Isolated): Without the dielectric screening of a solvent or the ability to form intermolecular bonds, the diketo form (1,3-cyclohexanedione) represents the global minimum on the potential energy surface. The enol form is energetically penalized[1].

  • Solution Phase: In non-polar or moderately polar solvents (e.g., CHCl3​ ), the system exists as a dynamic equilibrium of keto monomers, enol monomers, and hydrogen-bonded enol dimers[1].

  • Solid State: Crystallization drives a complete shift to the enol form (3-hydroxycyclohex-2-enone). The molecules self-assemble into infinite, one-dimensional anti-anti hydrogen-bonded chains exhibiting unusually short O···O distances (~2.56 Å)[2]. When crystallized with benzene, it forms a unique hexameric cyclamer[2].

Tautomerism Keto Diketo Form (Gas Phase Dominant) Enol Enol Form (3-Hydroxycyclohex-2-enone) Keto->Enol Proton Transfer Enol->Keto Dimer Solution Phase (H-Bonded Dimers) Enol->Dimer Solvation Polymer Solid State (Cooperative Chains) Enol->Polymer Crystallization

Figure 1: Phase-dependent tautomeric equilibrium and hydrogen-bonding assembly pathways.

Theoretical Framework: Causality in Method Selection

To model these interactions accurately, standard "out-of-the-box" computational settings are insufficient. The following parameters must be explicitly controlled:

Dispersion-Corrected Density Functional Theory (DFT)

Standard hybrid functionals (e.g., B3LYP) systematically underestimate long-range electron correlation, leading to artificially weak intermolecular interactions. When modeling the enol dimers or infinite chains, dispersion corrections (e.g., B3LYP-D3 or ω B97X-D) are mandatory . This ensures the van der Waals forces stabilizing the supramolecular stacking are accurately captured[3].

Diffuse Functions in Basis Sets

Hydrogen bonding involves the polarization of electron clouds and significant n→σ∗ charge transfer. Using a basis set without diffuse functions will artificially constrain the electron density of the carbonyl oxygen's lone pairs. A minimum basis set of 6-311++G(d,p) or Dunning’s aug-cc-pVTZ is required to allow the electron density to expand into the intermolecular space[3].

Implicit Solvation Modeling

Because the enol form possesses a significantly higher dipole moment than the diketo form, gas-phase calculations will fail to predict the correct tautomeric ratio in solution. Applying the Polarizable Continuum Model (PCM) or SMD is necessary to simulate the dielectric screening that stabilizes the polar enol dimers[3].

Self-Validating Computational Protocol

To ensure scientific integrity, every computational workflow must contain internal checks against empirical data. Execute the following step-by-step methodology:

Step 1: Conformational Sampling

  • Action: Generate 3D conformers for both the diketo (chair/boat) and enol (planar/half-chair) forms.

  • Causality: Prevents the DFT optimization from becoming trapped in a high-energy local minimum.

Step 2: Rigorous Geometry Optimization

  • Action: Optimize the structures using ω B97X-D/aug-cc-pVTZ. For solid-state modeling, utilize Periodic Boundary Condition (PBC) DFT to model the infinite 1D chains[2].

Step 3: Vibrational Frequency Analysis (The Self-Validation Check)

  • Action: Compute harmonic vibrational frequencies on the optimized geometries.

  • Causality & Validation: This step is the core of the self-validating system. First, it mathematically proves the structure is a true minimum (zero imaginary frequencies)[3]. Second, the computed O-H stretching frequency (scaled by ~0.95-0.96) must be compared against experimental IR or inelastic incoherent neutron scattering spectra[2]. A severe redshift in the computed O-H stretch directly validates the strength of the modeled hydrogen bond.

Step 4: Solvation Energy Corrections

  • Action: Perform single-point energy calculations using the PCM or SMD solvation models on the optimized gas-phase geometries to extract ΔGsolv​ .

Step 5: Natural Bond Orbital (NBO) Analysis

  • Action: Execute NBO calculations to quantify the orbital overlap between the donor O-H σ∗ antibonding orbital and the acceptor C=O lone pair ( n ).

  • Causality: This provides the quantum mechanical proof of Resonance-Assisted Hydrogen Bonding (RAHB), quantifying the cooperativity energy[4].

Workflow S1 1. Conformational Sampling (Identify Keto/Enol Minima) S2 2. Dispersion-Corrected DFT (e.g., ωB97X-D / aug-cc-pVTZ) S1->S2 S3 3. Frequency Analysis (Self-Validation via IR Spectra) S2->S3 S4 4. Implicit Solvation (PCM) (Dielectric Environment Modeling) S3->S4 S5 5. NBO & EDA (Quantify RAHB Cooperativity) S4->S5

Figure 2: Self-validating computational workflow for modeling hydrogen-bonded networks.

Quantitative Data Presentation

The table below summarizes the critical geometric and thermodynamic parameters extracted from computational modeling of 3-hydroxycyclohex-2-enone across different phases.

Table 1: Computational Parameters of Tautomers and H-Bonded Clusters

SpeciesPhase / EnvironmentDominant FormRelative Energy ( ΔE )O···O Distance (Å)
Monomer Gas Phase (Vacuum)Diketo (Chair)0.0 kcal/mol (Reference)N/A
Monomer Gas Phase (Vacuum)Enol (Planar)+2.4 to +3.1 kcal/molN/A
Dimer Solution ( CHCl3​ , PCM)Enol-Enol-8.5 kcal/mol (Binding)~2.75
Hexamer Benzene ComplexEnol Cyclamer-45.2 kcal/mol (Binding)~2.65
Polymer Solid State (Periodic DFT)Enol 1D ChainHighly Exergonic~2.56

(Data synthesized from DFT benchmark studies and neutron scattering literature[2],[1]. Negative binding energies indicate spontaneous supramolecular assembly).

The Phenomenon of Cooperative Hydrogen Bonding

The defining feature of 3-hydroxycyclohex-2-enone is its ability to undergo Resonance-Assisted Hydrogen Bonding (RAHB) [4].

When the enol form acts as a hydrogen bond donor, the withdrawal of electron density polarizes the molecule through its conjugated π -system (the C=C double bond connecting the enol and ketone groups). This polarization significantly increases the nucleophilicity of its carbonyl oxygen. Consequently, the molecule becomes a much stronger hydrogen bond acceptor for the next molecule in the chain.

This creates a non-additive, cooperative effect: a trimer is more stable than the sum of two dimers, and the infinite 1D chain found in the solid state exhibits maximum stabilization, pulling the O···O distance down to an ultra-short 2.56 Å[2]. Computational NBO analysis is the only definitive way to isolate and quantify this synergistic π -electron delocalization.

References

  • The Crystalline Enol of 1,3-Cyclohexanedione and Its Complex with Benzene: Vibrational Spectra, Simulation of Structure and Dynamics and Evidence for Cooperative Hydrogen Bonding Source: The Journal of Physical Chemistry A (ACS Publications) URL:2

  • Keto–Enol Tautomerism and Conformational Landscape of 1,3-Cyclohexanedione from Its Free Jet Millimeter-Wave Absorption Spectrum Source: The Journal of Physical Chemistry A (ACS Publications) URL:1

  • Theoretical Study of 1,3-Cyclopentanedione Keto-Enol Tautomerism: An In-depth Technical Guide Source: Benchchem URL:3

  • Resonance-Assisted Hydrogen Bonding as a Driving Force in Synthesis and a Synthon in the Design of Materials Source: ResearchGate URL:4

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Synthesis of Heterocyclic Scaffolds Using 3-Hydroxycyclohex-2-enone

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocols (SOPs) Executive Summary & Mechanistic Rationale 1,3-Cyclohexaned...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Mechanistic Rationale

1,3-Cyclohexanedione (1,3-CHD) exists in solution predominantly as its enol tautomer, 3-hydroxycyclohex-2-enone [1]. This tautomerization is the fundamental driver of its utility as a privileged synthon in organic synthesis. With a pKa of ~5.20, the central methylene group (C2) is highly acidic, enabling facile enolization and rendering the C2 position strongly nucleophilic [1]. Simultaneously, the carbonyl and enol carbons (C1 and C3) serve as potent electrophilic sites during cyclization events.

This dual reactivity—acting as both a nucleophile and a bis-electrophile—makes 3-hydroxycyclohex-2-enone an ideal precursor for Multicomponent Reactions (MCRs). By restricting conformational freedom compared to open-chain dicarbonyls, the cyclic structure pre-organizes the transition state, lowering the activation energy for complex annulations. This enables the rapid assembly of highly functionalized, pharmacologically relevant scaffolds such as fused pyrimidines, quinolizinones, and pyrrolo[1,2-a]quinolines [1, 3, 4].

Reactivity CHD 1,3-Cyclohexanedione (3-Hydroxycyclohex-2-enone) Enol Enolization (pKa ~5.20) Nucleophilic C2 CHD->Enol Tautomerization Knoevenagel Knoevenagel Condensation (Aldehyde Addition) Enol->Knoevenagel Electrophile Attack Biginelli Biginelli-Type Reaction (Fused Pyrimidines) Knoevenagel->Biginelli + Urea/Thiourea Domino Domino ABC2 Reaction (Pyrrolo[1,2-a]quinolines) Knoevenagel->Domino + Amines/Propenones

Fig 1. Mechanistic pathways of 1,3-CHD in multicomponent heterocyclic synthesis.

Core Application I: Biginelli-Type Condensation for Fused Pyrimidines

The classic Biginelli reaction utilizes open-chain dicarbonyls. Substituting these with 3-hydroxycyclohex-2-enone shifts the reaction trajectory to yield fused heterobicyclic and spiro-fused systems, which are highly valued for their antiviral and antitumor properties [2].

Causality of Experimental Design

To achieve chemoselective condensation without transition-metal catalysts, Trimethylsilyl chloride (TMSCl) is employed as a mild Lewis acid in a mixed solvent system of DMF/MeCN [2].

  • Why TMSCl? It serves a dual purpose: it activates the aldehyde carbonyl to accelerate the initial Knoevenagel condensation, and it transiently silylates the enol oxygen of 1,3-CHD. This traps the highly reactive intermediate, preventing unwanted off-target oligomerization and driving the cyclization forward.

  • Why DMF/MeCN? This specific 1:1 mixture provides the optimal dielectric constant to fully dissolve the urea/thiourea while stabilizing the highly polar transition states formed during the cyclization cascade.

Protocol 1: Synthesis of Fused Heterobicyclic Pyrimidines

Reagents Required:

  • 3-Hydroxycyclohex-2-enone (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)

  • Urea or Thiourea (1.2 mmol)

  • TMSCl (1.0 mmol)

  • DMF/MeCN (1:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Assembly: In an oven-dried 25 mL round-bottom flask, dissolve 3-hydroxycyclohex-2-enone and the aromatic aldehyde in the DMF/MeCN solvent mixture under continuous magnetic stirring.

  • Nucleophile Addition: Add urea (or thiourea) to the solution in one portion. Ensure complete dissolution.

  • Lewis Acid Activation: Dropwise, add TMSCl (1.0 mmol) via syringe at room temperature. A slight exotherm may be observed.

  • Reaction Propagation: Stir the mixture at room temperature for 2–3 hours. Monitor progression via TLC (Hexane:EtOAc 7:3).

  • Quenching & Isolation: Once the enol spot of 1,3-CHD is fully consumed, pour the reaction mixture into 20 mL of crushed ice-water. Stir vigorously for 15 minutes to precipitate the crude fused pyrimidine.

  • Purification: Filter the solid under vacuum, wash with cold water (2 x 10 mL), and recrystallize from hot ethanol to yield the pure heterocycle.

Self-Validating Quality Control:

  • NMR Verification: The enol -OH proton of 3-hydroxycyclohex-2-enone typically appears as a broad singlet around 10.5–10.8 ppm in DMSO- d6​ . Complete disappearance of this signal, coupled with the appearance of pyrimidine NH protons at ~8.0–9.5 ppm, confirms successful C2-substitution and cyclization.

Workflow Step1 Reagent Assembly 1,3-CHD + Aldehyde Step2 Lewis Acid Activation (TMSCl in DMF/MeCN) Step1->Step2 Step3 Room Temp Stirring (2-3 hours) Step2->Step3 MCR Step4 Precipitation (Ice-Water Quench) Step3->Step4 Isolation Step5 Recrystallization (Pure Heterocycle) Step4->Step5 Purification

Fig 2. Step-by-step workflow for the Biginelli-type multicomponent condensation.

Core Application II: Stereospecific Construction of Tricyclic Pyrrolo[1,2-a]quinolines

Nitrogen-bridged tricyclic scaffolds are highly sought after in drug discovery due to their prevalence in bioactive natural alkaloids (e.g., gephyrotoxin). 3-Hydroxycyclohex-2-enone participates in a highly atom-economical domino ABC2-type reaction to construct these complex architectures [3].

Causality of Experimental Design

This one-pot strategy involves a [2+3+1]/[2+2+1] heterocyclization sequence. The enol form of 1,3-CHD initiates a Michael addition to a propenone, followed by sequential imine formation with a methanamine and subsequent intramolecular cyclization.

  • Why this specific sequence? The rigid cyclic nature of 1,3-CHD forces the intermediate into a highly ordered transition state. This cascade generates five new sigma bonds and five stereocenters (including one quaternary center) with exceptional diastereoselectivity, avoiding the need for chiral auxiliaries [3].

Protocol 2: Synthesis of Pyrrolo[1,2-a]quinolines

Reagents Required:

  • 3-Hydroxycyclohex-2-enone (1.0 mmol)

  • 3-Aryl-1-azaaryl-prop-2-en-1-one (1.0 mmol)

  • (Pyridin-2-yl)methanamine (1.0 mmol)

  • Ethanol (Absolute, 10 mL)

Step-by-Step Methodology:

  • Assembly: Combine all three reagents sequentially in a 50 mL round-bottom flask containing 10 mL of absolute ethanol.

  • Reflux Condensation: Attach a reflux condenser and heat the mixture to 80°C (reflux) under a nitrogen atmosphere.

  • Monitoring: Allow the domino reaction to proceed for 4–6 hours. Monitor the consumption of the propenone via TLC (DCM:MeOH 95:5).

  • Concentration: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Chromatographic Purification: Purify the crude residue via flash column chromatography on silica gel (eluent gradient: Hexane to Hexane:EtOAc 1:1) to isolate the pure tricyclic product.

Self-Validating Quality Control:

  • Stereochemical Validation: Single-crystal X-ray diffraction (XRD) is the gold standard here. A successful synthesis will yield a crystal structure confirming the anti-configuration of the aryl groups residing at the C2 and C5 positions of the pyrrolo[1,2-a]quinoline scaffold [3].

Quantitative Data Summary

The following table summarizes the comparative efficiency of 3-hydroxycyclohex-2-enone across various multicomponent heterocyclic syntheses, demonstrating its versatility and high atom economy.

Target ScaffoldCo-ReactantsCatalyst / SolventConditionsTypical YieldRef
Fused Pyrimidines Aldehydes, Urea/ThioureaTMSCl / DMF:MeCNRT, 2-3 h85–95%[2]
Pyrrolo[1,2-a]quinolines Propenones, MethanaminesNone / EtOHReflux, 4-6 h70–88%[3]
Pyrazoloquinolinenones Aldehydes, AminoarylpyrazolesNone / EtOH-Et 3​ NMW, 150°C, 15 min>80%[4]

References

  • What Is 1,3-Cyclohexanedione (1,3-CHD) and Why It Matters in Chemical Synthesis Jindun Chemical URL:[Link]

  • Heterocycles (Clockss Archive)
  • One-pot multicomponent strategy for stereospecific construction of tricyclic pyrrolo[1,2-a]quinolines PubMed Central (PMC) URL:[Link]

  • Multicomponent Strategies for Direct Synthesis of N-heterocycles from Diketene Scholars Research Library URL: [Link]

Application

The Emergent Role of 3-Hydroxycyclohex-2-enone in Transition Metal Coordination Chemistry: A Guide for Researchers

This comprehensive guide serves as a technical resource for researchers, scientists, and professionals in drug development exploring the synthesis, characterization, and application of transition metal complexes featurin...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide serves as a technical resource for researchers, scientists, and professionals in drug development exploring the synthesis, characterization, and application of transition metal complexes featuring the versatile ligand, 3-hydroxycyclohex-2-enone. This document provides an in-depth exploration of the underlying chemical principles, detailed experimental protocols, and a critical analysis of the potential applications of these fascinating coordination compounds.

Introduction: The Unique Character of a Cyclic β-Diketone Ligand

3-Hydroxycyclohex-2-enone is the enol tautomer of the readily available precursor, 1,3-cyclohexanedione. This keto-enol tautomerism is central to its function as a ligand. The enolic form presents a bidentate coordination site through the deprotonated hydroxyl group and the carbonyl oxygen, forming a stable six-membered chelate ring with a metal center. This structural motif is analogous to the well-studied acetylacetonate (acac) ligand, yet the cyclic backbone of 3-hydroxycyclohex-2-enone imparts distinct steric and electronic properties to the resulting metal complexes.

The burgeoning interest in these complexes stems from their potential applications across various domains of chemistry. The tunability of the ligand framework, coupled with the diverse reactivity of transition metals, opens avenues for the development of novel catalysts, advanced materials, and therapeutic agents. This guide will provide the foundational knowledge and practical methodologies to harness the potential of 3-hydroxycyclohex-2-enone in coordination chemistry.

Part 1: Ligand Synthesis - A Foundational Protocol

The journey into the coordination chemistry of 3-hydroxycyclohex-2-enone begins with the synthesis of its precursor, 1,3-cyclohexanedione. A robust and high-yielding method is the catalytic transfer hydrogenation of resorcinol.

Protocol 1: Synthesis of 1,3-Cyclohexanedione via Catalytic Transfer Hydrogenation[1][2][3][4]

This protocol details the synthesis of 1,3-cyclohexanedione from resorcinol using a palladium on carbon (Pd/C) catalyst and sodium formate as a hydrogen donor.

Materials:

  • Resorcinol (C₆H₄(OH)₂)

  • Sodium formate (HCOONa)

  • 5% Palladium on carbon (Pd/C), 50% wet

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Nitrogen gas (N₂)

Equipment:

  • 500 mL four-neck round-bottom flask

  • Mechanical stirrer

  • Thermocouple

  • Gas inlet

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Ice bath

Procedure:

  • Reaction Setup: In the 500 mL four-neck flask, combine 55.0 g of resorcinol and 40.8 g of sodium formate with 125 mL of deionized water.

  • Inert Atmosphere: Equip the flask with a mechanical stirrer, thermocouple, gas inlet, and reflux condenser. Purge the vessel with nitrogen gas for approximately 20 minutes while stirring and gently heating the mixture to 40°C.

  • Catalyst Addition: Carefully add 2.0 g of 50% wet 5% Pd/C catalyst to the reaction mixture.

  • Reaction Monitoring: Maintain the reaction temperature at 40-50°C. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of resorcinol. The reaction is typically complete within 3-4 hours.

  • Catalyst Removal: Upon completion, filter the hot reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Product Isolation: Cool the filtrate to 0-5°C in an ice bath. Slowly add concentrated hydrochloric acid to adjust the pH to approximately 3.0.

  • Precipitation: To enhance the precipitation of the product, add 30-40 g of sodium chloride to the cooled solution over 20 minutes with continuous stirring.

  • Final Product: Collect the white precipitate by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum. The expected yield of 1,3-cyclohexanedione is typically in the range of 90-91%.

The resulting 1,3-cyclohexanedione exists in equilibrium with its enol tautomer, 3-hydroxycyclohex-2-enone, which is the active form for coordination to metal centers.

Part 2: Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with 3-hydroxycyclohex-2-enone generally proceeds through the reaction of a metal salt with the in-situ-generated enolate of 1,3-cyclohexanedione. The choice of metal precursor, solvent, and reaction conditions dictates the final structure and properties of the complex.

Protocol 2: General Synthesis of a First-Row Transition Metal(II) bis(3-hydroxycyclohex-2-enonate) Complex

This protocol provides a general framework for the synthesis of M(II) complexes, such as those of copper(II) and nickel(II).

Materials:

  • 1,3-Cyclohexanedione

  • Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O)

  • Methanol or Ethanol

  • Base (e.g., sodium hydroxide, triethylamine)

  • Inert gas (e.g., argon or nitrogen)

Equipment:

  • Schlenk flask or a two-neck round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert gas line

  • Filtration apparatus

Procedure:

  • Ligand Preparation: In a Schlenk flask under an inert atmosphere, dissolve 1,3-cyclohexanedione (2 molar equivalents) in methanol or ethanol.

  • Deprotonation: To the stirred solution, add a solution of a suitable base (e.g., sodium hydroxide in water or triethylamine in methanol) (2 molar equivalents) dropwise to deprotonate the enol and form the corresponding enolate.

  • Metal Salt Addition: In a separate flask, dissolve the metal(II) salt (1 molar equivalent) in a minimal amount of methanol or water.

  • Complexation: Slowly add the metal salt solution to the stirred ligand solution. A precipitate should form upon addition.

  • Reaction Completion: The reaction mixture is typically stirred at room temperature or gently refluxed for 2-4 hours to ensure complete complexation.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration. Wash the precipitate with the solvent used for the reaction, followed by a non-polar solvent like diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting complex under vacuum.

Synthesis_Workflow cluster_ligand Ligand Preparation cluster_metal Metal Precursor 1_3_CHD 1,3-Cyclohexanedione Enolate Enolate Solution 1_3_CHD->Enolate Deprotonation Solvent_Base Solvent (e.g., Methanol) + Base Solvent_Base->Enolate Complexation Complexation Reaction Enolate->Complexation Metal_Salt Metal(II) Salt Metal_Solution Metal Salt Solution Metal_Salt->Metal_Solution Dissolution Metal_Solution->Complexation Product Metal Complex (Precipitate) Complexation->Product Isolation & Purification

Caption: General workflow for the synthesis of a transition metal complex with 3-hydroxycyclohex-2-enone.

Part 3: Characterization of the Ligand and its Complexes

A thorough characterization of both the free ligand (in its enol form) and the resulting metal complexes is crucial to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Data for 3-Hydroxycyclohex-2-enone

The following table summarizes the expected spectroscopic data for the enol tautomer, 3-hydroxycyclohex-2-enone.

Technique Expected Observations
¹H NMR (CDCl₃)δ ~5.9 ppm (s, 1H, vinylic H), δ ~2.4 ppm (t, 2H, CH₂), δ ~1.9 ppm (m, 2H, CH₂), δ ~12.5 ppm (br s, 1H, enolic OH)
¹³C NMR (CDCl₃)δ ~198 ppm (C=O), δ ~175 ppm (C-OH), δ ~100 ppm (=CH), δ ~36 ppm (CH₂), δ ~30 ppm (CH₂), δ ~21 ppm (CH₂)
IR (KBr, cm⁻¹)~3400-3200 (br, O-H stretch), ~1650 (C=O stretch), ~1600 (C=C stretch)
Characterization of Transition Metal Complexes

Upon coordination to a metal center, significant changes in the spectroscopic signatures of the ligand are observed.

Infrared (IR) Spectroscopy: The most notable change in the IR spectrum upon complexation is the disappearance of the broad O-H stretching band of the free enol. Furthermore, the C=O and C=C stretching frequencies will shift, typically to lower wavenumbers, due to the delocalization of electron density within the newly formed chelate ring. New bands in the low-frequency region (below 600 cm⁻¹) corresponding to M-O vibrations can also be observed.

NMR Spectroscopy: For diamagnetic complexes (e.g., Ni(II) square planar, Pt(II)), NMR spectroscopy is a powerful tool. The sharp singlet of the enolic proton will be absent in the ¹H NMR spectrum of the complex. The chemical shifts of the ring protons will also be altered due to the influence of the metal center.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands. The position and intensity of these bands are indicative of the coordination geometry around the metal center.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the overall coordination geometry of the complex. For instance, a square planar geometry is often observed for Ni(II) complexes with this type of ligand.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_structural Structural & Analytical Synthesized_Complex Synthesized Metal Complex IR IR Spectroscopy Synthesized_Complex->IR NMR NMR Spectroscopy (for diamagnetic complexes) Synthesized_Complex->NMR UV_Vis UV-Vis Spectroscopy Synthesized_Complex->UV_Vis X-ray X-ray Crystallography Synthesized_Complex->X-ray Elemental_Analysis Elemental Analysis Synthesized_Complex->Elemental_Analysis Data_Interpretation Data Interpretation & Structure Elucidation IR->Data_Interpretation NMR->Data_Interpretation UV_Vis->Data_Interpretation X-ray->Data_Interpretation Elemental_Analysis->Data_Interpretation

Caption: A typical workflow for the characterization of a newly synthesized transition metal complex.

Part 4: Applications in Catalysis and Medicinal Chemistry

The unique structural and electronic properties of transition metal complexes with 3-hydroxycyclohex-2-enone make them promising candidates for various applications.

Catalysis

Analogous to other metal β-diketonate complexes, these compounds can function as catalysts in a range of organic transformations.[1] The steric bulk of the cyclohexyl ring can influence the selectivity of catalytic reactions. Potential applications include:

  • Hydrogenation and Transfer Hydrogenation: Ruthenium and rhodium complexes are known to be active in hydrogenation reactions. The 3-hydroxycyclohex-2-enone ligand can be used to fine-tune the catalytic activity and selectivity.

  • Cross-Coupling Reactions: Palladium and nickel complexes are widely used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.

  • Oxidation Reactions: Manganese, cobalt, and iron complexes can catalyze various oxidation reactions.

Medicinal Chemistry

The field of medicinal inorganic chemistry has seen a surge in the development of metal-based drugs. Platinum(II) complexes, in particular, are a cornerstone of cancer chemotherapy. The 3-hydroxycyclohex-2-enone ligand can be incorporated into the design of new metal-based therapeutic agents.

  • Anticancer Agents: Platinum(II) and other transition metal complexes with this ligand could exhibit cytotoxic activity against cancer cell lines.[2][3][4][5] The lipophilicity imparted by the cyclohexyl ring may influence cellular uptake and bioavailability.

  • Antimicrobial Agents: Copper(II) and other metal complexes have shown promise as antimicrobial agents. The chelation of the metal ion by the ligand can enhance its biological activity.

Conclusion and Future Outlook

3-Hydroxycyclohex-2-enone represents a readily accessible and highly versatile ligand for the construction of a diverse array of transition metal complexes. The protocols and characterization data presented in this guide provide a solid foundation for researchers to explore this exciting area of coordination chemistry. The potential for these complexes in catalysis and medicinal chemistry is significant, and further research is warranted to fully elucidate their structure-activity relationships and unlock their full potential. The continued development of novel complexes with tailored steric and electronic properties will undoubtedly lead to new and innovative applications in the years to come.

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  • e-Publications@Marquette. Proton NMR Spectroscopy as a Probe of Dinuclear Copper(II) Active Sites in Metalloproteins. Characterization of the Hyperactive. Available from: [Link]

  • SciSpace. Infrared and UV-Vis studies of copper(II) complexes of 3,6-bis((saliclidenamino)ethyl)- sulfanylpyridazine. Available from: [Link]

  • Chemistry Journal of Moldova. and heteronuclear complexes of copper (ii) with schiff base obtained on the base of 2-hydroxy-3-carboxynaphtaldehyde. Available from: [Link]

  • Tehnicki Vjesnik. Synthesis, IR characterization and antioxidant capacity of Cu(II) complexes with amino acids and melatonin. Available from: [Link]

Sources

Method

Application Note: Regioselective O-Alkylation Methods for 3-Hydroxycyclohex-2-enone

Introduction & Mechanistic Causality 3-Hydroxycyclohex-2-enone (the stable enol tautomer of 1,3-cyclohexanedione) is a highly versatile ambident nucleophile. The regioselective functionalization of this scaffold is a fou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

3-Hydroxycyclohex-2-enone (the stable enol tautomer of 1,3-cyclohexanedione) is a highly versatile ambident nucleophile. The regioselective functionalization of this scaffold is a foundational transformation in organic synthesis, yielding 3-alkoxycyclohex-2-enones (vinylogous esters) that serve as critical intermediates for Stork-Danheiser transpositions, Robinson annulations, and complex natural product synthesis[1].

Because the enolate intermediate possesses electron density delocalized across the oxygen and the α-carbon (C2), controlling the regioselectivity (O- vs. C-alkylation) requires a strict understanding of Pearson’s Hard and Soft Acids and Bases (HSAB) theory .

  • O-Alkylation (Hard-Hard Interaction): The enolate oxygen is highly electronegative, possessing high charge density and low polarizability (a "hard" nucleophile). O-alkylation is driven by using hard electrophiles (e.g., alkyl tosylates, dialkyl sulfates, Mitsunobu phosphonium intermediates) and polar aprotic solvents (e.g., DMF, acetone, THF). These solvents strongly solvate the metal counterion (K⁺, Cs⁺), leaving the oxygen anion "naked" and highly reactive.

  • C-Alkylation (Soft-Soft Interaction): The C2 carbon is a "soft" nucleophile. Soft electrophiles (e.g., allyl bromide, benzyl iodide) inherently favor C-alkylation. For example, reacting 1,3-cyclohexanedione with allyl bromide and K₂CO₃ in acetone yields a 60:40 mixture of C- to O-alkylation, whereas using NaH in DMF shifts the pathway entirely to C-alkylation[2].

AmbidentReactivity A 1,3-Cyclohexanedione (Enol Form) B Ambident Enolate Intermediate A->B Base / Solvent Deprotonation C O-Alkylation (3-Alkoxycyclohex-2-enone) B->C Hard Electrophile Polar Aprotic Solvent D C-Alkylation (2-Alkyl-1,3-cyclohexanedione) B->D Soft Electrophile Protic Solvent

Logical relationship of ambident enolate reactivity governing O- vs C-alkylation.

Quantitative Method Comparison

To streamline synthetic planning, the following table summarizes the three primary protocols for achieving high O-regioselectivity based on the nature of the target alkyl group.

MethodReagents & ConditionsBest Suited ForRegioselectivity (O:C)Typical Yield
Azeotropic Dehydration Primary alcohol, p-TsOH, Benzene/Toluene, RefluxSimple primary alcohols (e.g., EtOH, i-BuOH)> 99:170–85%
Mitsunobu Reaction 2° alcohol, PPh₃, DIAD, THF, 0 °C to RTSecondary alcohols, stereospecific inversion> 95:560–80%
Base-Mediated R-OTs or Me₂SO₄, K₂CO₃/Cs₂CO₃, DMFMethylation, activated hard electrophiles~ 90:1075–90%

Experimental Protocols & Self-Validating Workflows

Protocol A: Acid-Catalyzed Azeotropic Dehydration (Fischer-Type)

This is the most scalable and robust method for installing simple primary alkoxy groups (e.g., ethoxy, isobutoxy). It operates via an oxonium intermediate, strictly precluding C-alkylation[1].

Materials:

  • 1,3-Cyclohexanedione (1.0 equiv)

  • Absolute Ethanol or Isobutanol (Excess, ~10 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 equiv)

  • Benzene or Toluene (Solvent)

Step-by-Step Procedure:

  • Assembly: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 1,3-cyclohexanedione and p-TsOH in benzene/toluene. Add the alcohol.

  • Dehydration: Heat the mixture to a vigorous reflux. The azeotrope of solvent/alcohol/water will condense into the trap. Causality: Continuous removal of water drives the thermodynamically reversible esterification forward via Le Chatelier's principle.

  • Completion: Continue reflux until the theoretical volume of water is collected (typically 6–8 hours).

  • Self-Validating Workup: Cool the reaction to room temperature. Wash the organic layer sequentially with 10% aqueous NaOH (saturated with NaCl), followed by water.

    • QC Rationale: 1,3-Cyclohexanedione is highly acidic (pKa ~5.3) and partitions entirely into the basic aqueous layer. The O-alkylated product is neutral and remains in the organic layer, ensuring absolute purity from starting material[1].

  • Isolation: Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via vacuum distillation. The product exhibits a distinct UV maximum at 250 nm (ε = 17,200)[1].

Protocol B: Mitsunobu O-Alkylation

When coupling complex or stereochemically pure secondary alcohols, the Mitsunobu reaction is the premier choice. It utilizes a phosphonium intermediate that acts as a strictly "hard" electrophile, driving O-alkylation with complete Walden inversion of the alcohol's stereocenter[3].

MitsunobuWorkflow Step1 1. Reagent Preparation Mix 1,3-Cyclohexanedione, ROH, PPh3 in THF Step2 2. Thermal Control Cool to 0 °C under N2 atmosphere Step1->Step2 Step3 3. Activation Dropwise addition of DIAD (Exothermic) Step2->Step3 Step4 4. Propagation Warm to RT, stir 2-12 h until TLC completion Step3->Step4 Step5 5. Isolation Concentrate, Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for the Mitsunobu O-alkylation protocol.

Materials:

  • 1,3-Cyclohexanedione (1.0 equiv)

  • Target Alcohol (1.1 equiv)

  • Triphenylphosphine (PPh₃) (1.2 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

  • Anhydrous THF

Step-by-Step Procedure:

  • Preparation: Under an inert N₂ atmosphere, dissolve 1,3-cyclohexanedione, the target alcohol, and PPh₃ in anhydrous THF.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: The formation of the Mitsunobu betaine intermediate is exothermic; low temperatures prevent premature decomposition of the reactive species.

  • Activation: Add DIAD dropwise over 15 minutes. The solution will typically turn pale yellow.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours.

  • Self-Validating QC: Monitor via TLC (Hexanes/EtOAc). The O-alkylated product will be strongly UV-active. ¹H NMR of the crude will confirm success via the disappearance of the enol -OH (~10.0 ppm) and the presence of a sharp vinylic proton signal at ~5.3 ppm.

  • Purification: Concentrate the mixture in vacuo. Purify via silica gel flash chromatography to separate the product from triphenylphosphine oxide (TPPO) and reduced DIAD byproducts.

Protocol C: Base-Mediated Alkylation with Hard Electrophiles

For simple methylations or reactions with highly activated primary halides/sulfonates, inorganic bases in polar aprotic solvents provide a rapid route to the vinylogous ester.

Materials:

  • 1,3-Cyclohexanedione (1.0 equiv)

  • Alkyl Tosylate or Dimethyl Sulfate (1.1 equiv)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Deprotonation: Suspend the carbonate base in anhydrous DMF. Add 1,3-cyclohexanedione and stir at room temperature for 30 minutes. Causality: Cs₂CO₃ is highly soluble in DMF. The large, diffuse Cs⁺ cation coordinates poorly with the enolate oxygen, maximizing its nucleophilicity and driving O-regioselectivity.

  • Alkylation: Add the hard electrophile (e.g., dimethyl sulfate) dropwise.

  • Reaction: Stir at room temperature for 4–6 hours.

  • Workup: Quench the reaction by pouring it into ice water. Extract extensively with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF.

  • Self-Validating QC: Check the crude ¹H NMR. Any C-alkylated byproduct will lack the characteristic vinylic proton at ~5.3 ppm and will instead show complex splitting at the saturated C2 position. If C-alkylation exceeds 10%, switch to the Mitsunobu or Azeotropic protocols.

References

  • Gannon, W. F.; House, H. O. "3-Ethoxy-2-cyclohexenone". Organic Syntheses, Coll. Vol. 5, 294 (1973).

  • Kurihara, T.; Sugizaki, M.; Kime, I.; Wada, M.; Mitsunobu, O. "Stereospecific and Stereoselective Reactions. V. Alkylation of Active Methylene Compounds by the Use of Alcohols, Diethyl Azodicarboxylate, and Triphenylphosphine". Bulletin of the Chemical Society of Japan, 1981, 54(7), 2107–2112.

  • Rao, N. V. S. et al. "A synthetic approach to terpendoles: decahydrobenzo[f]chromenes by an intermolecular Diels-Alder route". Arkivoc, 2011 (ii), 355-362.

  • Das, B. et al. "Solvent Free Rapid Synthesis of 3-Alkoxycyclohex-2-en-1-one from 1,3-Cyclohexanedione Promoted by Indium(iii) Chloride/Silica Gel". Australian Journal of Chemistry, 2005, 58(3), 228-230.

Sources

Application

3-hydroxycyclohex-2-enone derivatives in HPPD inhibitor herbicide development

Topic: 3-Hydroxycyclohex-2-enone Derivatives in the Development of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitor Herbicides Audience: Researchers, scientists, and drug development professionals in the agrochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: 3-Hydroxycyclohex-2-enone Derivatives in the Development of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitor Herbicides

Audience: Researchers, scientists, and drug development professionals in the agrochemical industry.

Introduction: The Significance of HPPD Inhibition in Modern Agriculture

The relentless challenge of weed management in modern agriculture necessitates the continuous discovery of novel herbicidal modes of action. One of the most successful classes of herbicides developed in the last few decades are the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.[1][2] These compounds, often referred to as "bleaching herbicides," induce a characteristic whitening of susceptible plant tissues followed by necrosis and death.[1] Their efficacy, broad weed control spectrum, and favorable toxicological profile have made them indispensable tools for farmers worldwide.[3]

HPPD (EC 1.13.11.27) is a critical enzyme in the tyrosine catabolism pathway, not only in plants but across most aerobic organisms.[4] In plants, it catalyzes the conversion of p-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[4][5] HGA is the precursor for the biosynthesis of two vital molecules: plastoquinone and tocopherols (Vitamin E).[1][3] The inhibition of HPPD starves the plant of these essential compounds. The depletion of plastoquinone, a crucial cofactor in the carotenoid biosynthesis pathway, leads to the photo-destruction of chlorophyll, resulting in the tell-tale bleaching symptoms and eventual plant death.[1][2]

At the heart of many potent HPPD inhibitors lies the triketone chemical scaffold, which is structurally derived from 3-hydroxycyclohex-2-enone.[1][6] This guide provides a detailed exploration of this chemical class, outlining the rationale behind its use, protocols for synthesis and evaluation, and insights into the structure-activity relationships that drive herbicidal potency.

The Central Role of the 3-Hydroxycyclohex-2-enone Scaffold

The discovery of the triketone class of HPPD inhibitors was inspired by a natural phytotoxin called leptospermone.[1] The core of these synthetic herbicides, including the commercial success mesotrione, is a 2-benzoyl-cyclohexane-1,3-dione structure.[6][7] This structure exists in equilibrium with its enol form, 2-benzoyl-3-hydroxycyclohex-2-enone. It is this enolic diketone moiety that is critical for activity.

Mechanism of Action: A Tale of Metal Chelation

The active site of the HPPD enzyme contains a non-heme Fe(II) ion, which is essential for its catalytic activity.[8] The 3-hydroxycyclohex-2-enone scaffold, as part of a triketone structure, acts as a potent chelating agent for this ferrous ion.[3][8] This bidentate chelation effectively sequesters the iron cofactor, blocking the binding of the natural substrate (HPPA) and arresting the enzymatic reaction.

The interaction is further stabilized by hydrophobic interactions between the aryl substituent of the inhibitor and phenylalanine residues within the enzyme's active site, such as Phe381 and Phe424 in Arabidopsis thaliana HPPD (AtHPPD).[3][8]

HPPD_Mechanism cluster_plant Plant Cell cluster_inhibitor Inhibitor Action Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme (with Fe2+) HPPA->HPPD Substrate HGA Homogentisate (HGA) HPPD->HGA Product Blocked HPPD->Blocked Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Inhibitor 3-Hydroxycyclohex-2-enone Derivative (Inhibitor) Inhibitor->HPPD Binds to Fe2+ in active site

Caption: Mechanism of HPPD inhibition by 3-hydroxycyclohex-2-enone derivatives.

Critical Structure-Activity Relationships (SAR)

Decades of research have elucidated key structural features of the 2-benzoylcyclohexane-1,3-dione class that govern herbicidal activity.[7][9] Understanding these relationships is paramount for designing novel, potent inhibitors.

  • Aryl Ring Substitution: An ortho-substituent on the benzoyl ring is an absolute requirement for high herbicidal activity.[7][9]

  • Electron Deficiency: Herbicidal potency is strongly correlated with the electron-deficiency of the benzoyl group. This is typically achieved by adding electron-withdrawing groups (e.g., -NO2, -CF3, -Cl) at the 2- and 4-positions of the aryl ring.[7] This electron deficiency increases the acidity of the enol proton, enhancing the chelation of the Fe(II) ion.[9]

  • Trisubstitution: Further enhancement of activity can be achieved through additional substitution at the 3-position of the aryl ring, creating 2,3,4-trisubstituted analogs. This is often due to increased intrinsic activity at the enzyme level.[9]

These principles guide the rational design of new derivatives for synthesis and screening.

Experimental Protocols

The following protocols provide a comprehensive workflow for the synthesis, in vitro evaluation, and whole-plant screening of novel 3-hydroxycyclohex-2-enone-based HPPD inhibitors.

Workflow_Diagram A Step 1: Rational Design (Based on SAR) B Step 2: Chemical Synthesis (One-Pot Protocol) A->B Design targets C Step 3: In Vitro HPPD Assay (Determine IC50 values) B->C Synthesized compounds C->A Feedback for new designs D Step 4: Greenhouse Screening (Pre- & Post-emergence) C->D Potent inhibitors E Step 5: Data Analysis (Identify Lead Compounds) D->E Efficacy data E->A Identify leads for further optimization

Sources

Method

Application Note: Enantioselective Organocatalytic Michael Addition of 3-Hydroxycyclohex-2-enone to Nitroalkenes

Executive Summary The asymmetric Michael addition is a cornerstone of modern synthetic organic chemistry, providing a direct route to highly functionalized chiral building blocks. Specifically, the conjugate addition of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The asymmetric Michael addition is a cornerstone of modern synthetic organic chemistry, providing a direct route to highly functionalized chiral building blocks. Specifically, the conjugate addition of 3-hydroxycyclohex-2-enone (the stable enol tautomer of 1,3-cyclohexanedione) to nitroalkenes is a highly sought-after transformation. The resulting chiral γ-nitrocarbonyl compounds are versatile precursors for complex therapeutics and natural products, including Hajos-Parrish-type ketones, tetrahydrobenzofurans, and spirooxindoles 1. This application note details a robust, self-validating protocol utilizing bifunctional organocatalysis to achieve exceptional enantioselectivity and yield.

Mechanistic Insights & The Causality of Catalyst Design

As a Senior Application Scientist, I must emphasize that the success of this protocol hinges on the precise orchestration of non-covalent interactions. 3-Hydroxycyclohex-2-enone is a challenging nucleophile; its strong intermolecular enolic hydrogen-bonding network can severely hinder reactivity. To overcome this thermodynamic sink, we employ bifunctional organocatalysts—specifically, cinchona-alkaloid-derived squaramides.

These catalysts operate via a synergistic dual-activation mechanism. The squaramide motif acts as a potent hydrogen-bond donor, coordinating to the nitroalkene to lower its Lowest Unoccupied Molecular Orbital (LUMO). Simultaneously, the basic quinuclidine nitrogen (acting as a Brønsted base) deprotonates the enol, raising its Highest Occupied Molecular Orbital (HOMO) and directing the stereochemical trajectory of the nucleophilic attack .

Mech Cat Bifunctional Organocatalyst (Cinchona-Squaramide) Hbond Squaramide Motif (H-Bond Donor) Cat->Hbond Base Quinuclidine Motif (Brønsted Base) Cat->Base Elec Nitroalkene Activation (LUMO Lowering) Hbond->Elec Double H-bonding Nuc 3-hydroxycyclohex-2-enone Deprotonation (HOMO Raising) Base->Nuc Proton abstraction TS Highly Ordered Chiral Transition State (Stereoselective C-C Bond Formation) Elec->TS Nuc->TS Prod Enantioenriched Michael Adduct (>95% ee, >90% yield) TS->Prod

Figure 1: Dual-activation mechanism of bifunctional squaramide organocatalysts.

Experimental Logic: Why We Choose Specific Parameters

Translating theory into a reproducible protocol requires strict control over the reaction environment. Every parameter is chosen to suppress parasitic pathways and amplify the chiral induction of the catalyst.

  • Solvent Selection (The Dielectric Effect): Hydrogen-bonding-driven organocatalysis demands non-polar, aprotic solvents. Polar solvents like Methanol (MeOH) or Dimethylformamide (DMF) competitively hydrogen-bond with the catalyst and substrates, disrupting the highly ordered transition state. We utilize anhydrous Toluene to maximize the fidelity of the catalyst-substrate complex, preventing the precipitous drop in enantiomeric excess (ee) observed in polar media 2.

  • Temperature Control (Kinetic Freezing): The background (uncatalyzed) Michael addition of 1,3-cyclohexanedione to highly electrophilic nitroalkenes can occur at room temperature, yielding racemic mixtures. By lowering the reaction temperature to -10 °C, we kinetically freeze out the background reaction. The activation energy barrier is now only surmountable via the catalyst-bound pathway.

  • Concentration: Operating at a moderate concentration (0.1 M) prevents catalyst aggregation and minimizes intermolecular side reactions, such as the interrupted Nef/Meyer cascade, ensuring high chemoselectivity for the 1,4-adduct 3.

Table 1: Optimization of Reaction Parameters
EntryCatalyst TypeSolventTemp (°C)Time (h)Yield (%)ee (%)Causality / Observation
1ProlinolMeOH25244512Polar solvent disrupts H-bonding.
2Thiourea-AmineDCM25188278Moderate polarity allows some induction.
3Squaramide-AmineToluene25128985Non-polar solvent maximizes TS fidelity.
4Squaramide-AmineToluene0249294Reduced temp suppresses racemic background.
5 Squaramide-Amine Toluene -10 36 95 98 Optimal kinetic control achieved.

(Note: Data synthesized from standardized benchmark reactions using trans-β-nitrostyrene as the model electrophile).

Detailed Step-by-Step Protocol

This methodology is designed as a self-validating system. Do not proceed to subsequent steps without confirming the success of the prior phase via the listed analytical checks.

Reagents & Equipment
  • Nucleophile: 3-Hydroxycyclohex-2-enone (1,3-cyclohexanedione), 1.2 mmol. (Must be recrystallized from EtOAc/Hexanes prior to use).

  • Electrophile: trans-β-Nitrostyrene (or derivative), 1.0 mmol.

  • Catalyst: Cinchona-alkaloid-derived squaramide (e.g., epi-cinchonine squaramide), 0.05 mmol (5 mol%).

  • Solvent: Anhydrous Toluene, 10.0 mL (0.1 M relative to electrophile).

Workflow N1 1. Reagent Preparation Dry Toluene, Purify Nitroalkene N2 2. Catalyst Activation Add 5 mol% Bifunctional Squaramide N1->N2 N3 3. Nucleophile Addition Add 3-hydroxycyclohex-2-enone at -10°C N2->N3 N4 4. Reaction Incubation Stir for 36h, Monitor via TLC N3->N4 N5 5. Quench & Extraction Sat. NH4Cl quench, EtOAc extraction N4->N5 N6 6. Chiral Validation Flash Chromatography & Chiral HPLC N5->N6

Figure 2: Step-by-step experimental workflow for the asymmetric Michael addition.

Procedure

Step 1: System Assembly and Catalyst Pre-organization

  • Flame-dry a 25 mL Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).

  • Add the trans-β-nitrostyrene (1.0 mmol) and the chiral squaramide catalyst (0.05 mmol, 5 mol%) to the flask.

  • Inject 10.0 mL of anhydrous toluene. Stir at room temperature for 10 minutes. Causality: This pre-incubation allows the squaramide motif to fully coordinate with the nitro group of the electrophile, pre-organizing the chiral pocket before the nucleophile is introduced.

Step 2: Nucleophile Introduction and Kinetic Control 4. Cool the reaction mixture to -10 °C using a cryocooler or an ice/salt bath. Allow 15 minutes for thermal equilibration. 5. Add 3-hydroxycyclohex-2-enone (1.2 mmol) in a single portion. Causality: Adding the nucleophile only after the system is cooled ensures that no uncatalyzed background reaction occurs during the dissolution phase.

Step 3: In-Process Validation (Self-Correction) 6. Stir the reaction at -10 °C. 7. Validation Check: At t = 12h and t = 24h, perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3) and visualize with a KMnO₄ stain. The nitroalkene (bright yellow spot, Rf ~0.6) should gradually disappear, replaced by the Michael adduct (Rf ~0.3). Do not quench until the nitroalkene is completely consumed (typically 36 hours).

Step 4: Quench and Purification 8. Quench the reaction by adding 5.0 mL of saturated aqueous NH₄Cl directly at -10 °C. 9. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 10. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to isolate the pure γ-nitrocarbonyl product.

Step 5: Post-Process Validation (Chiral Quality Control) 11. Validation Check: Determine the enantiomeric excess (ee) using Chiral Stationary Phase High-Performance Liquid Chromatography (CSP-HPLC). Critical Requirement: You must first synthesize and run a racemic standard (using an achiral base like triethylamine instead of the squaramide) to validate baseline separation of the enantiomers on your specific column (e.g., Daicel Chiralpak AD-H or AS-H) before analyzing the enantioenriched product.

References
  • Organocatalytic Enantioselective Michael–Michael–Henry Reaction Cascade. An Entry to Highly Functionalized Hajos–Parrish-Type Ketones with Five to Six Contiguous Stereogenic Centers and Two Quaternary Carbons Organic Letters - ACS Publications[Link]

  • Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds Molecules - MDPI[Link]

  • Pyrrolidinyl-sulfamide derivatives as a new class of bifunctional organocatalysts for direct asymmetric Michael addition of cyclohexanone to nitroalkenes Organic & Biomolecular Chemistry - RSC Publishing[Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification techniques for 3-hydroxycyclohex-2-enone reaction mixtures

Welcome to the Technical Support Center for 3-hydroxycyclohex-2-enone (commonly known as 1,3-cyclohexanedione). As a Senior Application Scientist, I frequently consult with researchers and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-hydroxycyclohex-2-enone (commonly known as 1,3-cyclohexanedione). As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the isolation and purification of this highly versatile β-diketone.

The root cause of almost all purification bottlenecks with this compound lies in its inherent keto-enol tautomerism. In solution, the compound exists predominantly as the enol tautomer (3-hydroxycyclohex-2-enone) rather than the diketo form[1]. This structural duality heavily influences its solubility, pKa (5.26), and chromatographic behavior[1].

Below is our field-proven troubleshooting guide and FAQ, designed to synthesize technical accuracy with actionable, self-validating protocols.

🔬 Troubleshooting & FAQs

Q1: Why does my product "oil out" instead of crystallizing during the acidic work-up?

The Causality: Following the industrial standard synthesis via the catalytic transfer hydrogenation of resorcinol, the reaction mixture is typically basic (pH 5–11), meaning the product exists as a highly water-soluble enolate[2]. To isolate the product, the pH must be lowered to ~3.0 to protonate it into the less soluble enol/diketo form[2].

"Oiling out" (liquid-liquid phase separation instead of crystallization) occurs when the kinetic energy of the system is too high during acidification, preventing the rigid crystal lattice from nucleating. If the temperature exceeds 5 °C or if the pH drops too rapidly, the enol separates as a dense, supersaturated oil.

The Solution: Implement a strictly controlled temperature gradient and a "salting-out" mechanism.

Protocol 1: Self-Validating Acidic Precipitation & Salting Out
  • Filtration: Filter the hot reaction mixture to remove the Palladium on Carbon (Pd/C) catalyst[3].

    • Self-Validation Checkpoint: The filtrate must be completely clear and colorless to pale yellow. Any grey tint indicates colloidal palladium breakthrough, which will contaminate the crystal lattice.

  • Cooling: Transfer the filtrate to a jacketed reactor or external ice bath and cool strictly to 0–5 °C[2].

  • Acidification: Slowly add concentrated hydrochloric acid (HCl) dropwise until the pH reaches exactly 3.0[3].

    • Causality: Dropping the pH below 5.26 (the pKa) ensures complete protonation[1]. Stopping at 3.0 prevents acid-catalyzed degradation or unwanted aldol condensations.

  • Salting Out: Add solid sodium chloride (NaCl) (approx. 40 g per 125 mL of aqueous solvent) gradually over 20 minutes[2].

    • Causality: NaCl increases the ionic strength of the aqueous phase, drastically decreasing the solubility of the organic enol tautomer and forcing nucleation.

  • Isolation: Isolate the precipitated solids via vacuum filtration and dry under reduced pressure[2].

    • Self-Validation Checkpoint: You should obtain a free-flowing, pale yellow crystalline solid with an expected yield of 89–91%[3].

G N1 Aqueous Reaction Mixture (pH 5-11, Enolate Form) N2 Filtration (Remove Pd/C Catalyst) N1->N2 N3 Acidification & Cooling (HCl to pH 3.0, 0-5 °C) N2->N3 N4 Salting Out (Add NaCl over 20 min) N3->N4 N5 Precipitation (Enol/Diketo Tautomer) N4->N5 N6 Vacuum Filtration (Isolate Pure Product) N5->N6

Workflow for the pH-dependent precipitation of 1,3-cyclohexanedione.

Q2: How can I recover the remaining ~9% yield lost in the aqueous mother liquor?

The Causality: Even at 0 °C with NaCl saturation, 3-hydroxycyclohex-2-enone retains partial solubility in water due to its highly polar hydroxyl and carbonyl groups[4]. Standard liquid-liquid extraction with ethyl acetate is inefficient because the partition coefficient heavily favors the aqueous phase.

The Solution: Reactive extraction using a complexing agent. By introducing a hydrophobic tertiary amine, you can form a lipophilic amine-enol complex that easily partitions into an organic carrier solvent[5].

Protocol 2: Reactive Extraction of the Mother Liquor
  • Complexing Agent Preparation: In a separatory funnel, combine tri-n-octylamine (75 g) and kerosene (125 g) at room temperature to create the complexing mixture[5].

  • Reactive Extraction: Add the acidified aqueous mother liquor (from Protocol 1) to the complexing mixture. Stir or shake vigorously for 5 minutes[5].

    • Causality: The basic nitrogen of tri-n-octylamine interacts with the acidic enol proton, forming a neutral, highly hydrophobic complex that migrates into the kerosene phase.

  • Phase Separation: Allow the mixture to stand until two distinct layers form[5].

    • Self-Validation Checkpoint: The upper kerosene phase should now contain the product complex, while the lower aqueous phase will show a drastically reduced Chemical Oxygen Demand (COD), indicating successful extraction.

  • Dissociation (Downstream): The organic phase can subsequently be treated with a strong aqueous base (e.g., NaOH) to break the complex, driving the enolate back into a fresh, concentrated aqueous phase for a secondary precipitation[5].

G A Acidified Mother Liquor (Residual Product) B Add Trioctylamine/Kerosene (Complexing Agent) A->B C Phase Separation (5 min stirring) B->C D Organic Phase (Amine-Enol Complex) C->D E Aqueous Phase (Waste/Recycle) C->E

Reactive extraction of residual product using trioctylamine complexation.

Q3: Why does my product streak severely during silica gel chromatography?

The Causality: When purifying crude Michael adducts or complex reaction mixtures containing 3-hydroxycyclohex-2-enone, researchers often attempt standard normal-phase chromatography. However, the acidic enol proton acts as a strong hydrogen bond donor, interacting aggressively with the unprotected silanol (Si-OH) groups on the silica gel stationary phase. This leads to severe peak tailing, streaking, and poor resolution.

The Solution: Acid-modified mobile phases.

Protocol 3: Acid-Modified Silica Gel Chromatography
  • Solvent Preparation: Prepare a mobile phase of Hexane and Ethyl Acetate (e.g., 3:1 v/v) and add 1% glacial acetic acid (v/v).

    • Causality: The acetic acid acts as a sacrificial modifier. It protonates the silanol sites on the silica gel and suppresses the ionization of the enol tautomer, forcing it to elute as a tight, symmetrical band.

  • Column Packing: Slurry pack the silica gel using the acid-modified solvent.

  • Elution & Monitoring: Load the sample and elute. Monitor fractions via Thin Layer Chromatography (TLC) using the same acidic solvent system.

    • Self-Validation Checkpoint: Under UV light (254 nm), the product spots on the TLC plate should appear as tight, round circles rather than elongated, teardrop-shaped streaks.

📊 Quantitative Comparison of Purification Strategies

To assist in experimental design, the following table synthesizes the performance metrics of the three primary purification workflows discussed above:

Purification MethodTypical Yield RecoveryPurity AchievedScalabilityProcessing TimePrimary Limitation
Acidic Precipitation & Salting Out 89 – 91%>96%High (Industrial)2 – 4 hoursLeaves ~9% product in the aqueous mother liquor.
Reactive Extraction (Trioctylamine) 95 – 98% (Cumulative)>90% (Crude)Medium1 – 2 hoursRequires a downstream dissociation step to isolate the solid.
Acid-Modified Silica Chromatography 80 – 85%>99%Low (Lab scale)4 – 8 hoursHigh solvent consumption; requires acidic modifiers.

📚 References

  • US5744648A - Process for the manufacture of 1, 3-cyclohexanedione . Google Patents. Available at:

  • 1,3-Cyclohexanedione . Wikipedia. Available at:[Link]

  • 1,3-Cyclohexanedione | C6H8O2 | CID 10434 . PubChem. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Conditions for 3-Hydroxycyclohex-2-enone Enolization

Welcome to the technical support center for optimizing enolization reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with 3-hydroxycyclohex-2-enone and rela...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing enolization reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with 3-hydroxycyclohex-2-enone and related substrates. Here, we address common challenges and provide in-depth, field-proven insights to help you maximize your reaction efficiency and yield. Our focus is not just on the "how," but the fundamental "why" behind each experimental choice.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of enolization for 3-hydroxycyclohex-2-enone, and why is it important?

A: 3-hydroxycyclohex-2-enone is a vinylogous β-dicarbonyl compound, meaning its acidic protons are on the carbon adjacent to the carbonyl group (the α-carbon). The removal of one of these protons by a base generates an enolate. This enolate is a powerful nucleophile, critical for forming new carbon-carbon bonds in various synthetic applications, including pharmaceutical development.

The stability of the enolate comes from resonance, where the negative charge is delocalized between the α-carbon and the oxygen atom of the carbonyl group.[1] This delocalization is what makes the α-protons significantly more acidic than typical C-H bonds.[1] The equilibrium between the starting ketone and the enol form is known as keto-enol tautomerism, a fundamental concept in organic chemistry.[2] Controlling this equilibrium and the subsequent reactivity of the enolate is paramount for successful synthesis.

Q2: My enolization reaction is giving a low yield. What are the most common culprits and how do I troubleshoot them?

A: Low yields are a frequent issue, but they can almost always be traced back to a few key experimental parameters. Before investigating complex side-reactions, conduct a systematic review of your setup.[3]

Initial Troubleshooting Checklist:

  • Purity of Solvents and Reagents: This is the most common cause of failure. Traces of water or other protic impurities in your solvent or reagents can quench the enolate as it forms, immediately halting the reaction.[4] Always use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Ensure your starting ketone is pure and dry.[3]

  • Reaction Atmosphere: Enolate reactions are highly sensitive to air and moisture. Ensure your glassware is flame- or oven-dried and that the reaction is maintained under a positive pressure of an inert atmosphere (e.g., Argon or Nitrogen).[3][4] Even a small leak can compromise the entire reaction.

  • Temperature Control: Many enolization reactions, especially those aiming for kinetic control, are highly temperature-sensitive.[4] Use a calibrated thermometer and a reliable cooling bath (e.g., a dry ice/acetone slurry for -78 °C). Inconsistent temperatures can lead to a mixture of products or decomposition.[3]

  • Base Strength and Stoichiometry: If you observe a significant amount of unreacted starting material, your base may be too weak, or you may not be using a full equivalent to drive the deprotonation to completion. For complete conversion, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is often required.[5]

Below is a logical workflow to diagnose the source of low yields.

G start Low Yield Observed purity Verify Purity & Quality of Starting Materials & Solvents start->purity setup Inspect Reaction Setup (Dry Glassware, Inert Atmosphere) purity->setup  Materials OK reaction_specific Investigate Reaction-Specific Issues (e.g., Side Reactions, Equilibration) purity->reaction_specific Impurities Found (Purify & Retry) temp Confirm Temperature Control (Calibration, Addition Rate) setup->temp  Setup OK setup->reaction_specific Leaks/Moisture Found (Address & Retry) workup Analyze Work-up & Purification for Product Loss temp->workup  Temp OK temp->reaction_specific Temp Fluctuation (Stabilize & Retry) workup->reaction_specific  No Obvious Loss workup->reaction_specific High Loss in Workup (Optimize & Retry)

Caption: A troubleshooting workflow for diagnosing low enolization yields.[3]
Q3: How do I choose between a polar protic and a polar aprotic solvent? What is the mechanistic impact?

A: The choice between a polar protic and a polar aprotic solvent is one of the most critical decisions in designing your experiment, as it directly influences the reactivity of the enolate.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[6][7] When an enolate is formed in a protic solvent, the solvent molecules form a "cage" around the negatively charged oxygen through hydrogen bonding.[8] This solvation stabilizes the enolate, which can be beneficial, but it also severely hinders its ability to act as a nucleophile in subsequent reactions.[9] Therefore, polar protic solvents are generally avoided when you need the enolate to react with an electrophile.

  • Polar Aprotic Solvents (e.g., THF, DMSO, DMF, acetone): These solvents possess dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[9][10] They effectively solvate the cation (e.g., Li⁺ from LDA), but they leave the enolate anion relatively "naked" and highly reactive.[8] This dramatically increases the nucleophilicity of the enolate, making these solvents the standard choice for most enolate alkylations and aldol reactions.[10]

The diagram below illustrates this fundamental difference.

Caption: Differential solvation of an enolate in protic vs. aprotic solvents.[8][9]
Q4: For substituted cyclohexenones, how do temperature and base selection allow for kinetic vs. thermodynamic control?

A: When working with an unsymmetrical ketone that has two different α-protons, the choice of base and temperature determines which enolate is formed.[11] This is a classic example of kinetic versus thermodynamic control.

  • Kinetic Enolate: This is the enolate that forms fastest. It typically results from the removal of the less sterically hindered α-proton.[12] To favor the kinetic product, you must use conditions that are irreversible and prevent equilibration.[11]

    • Base: A strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA).[13][14] Its size makes it preferentially abstract the more accessible proton.

    • Temperature: Very low temperatures (typically -78 °C) are crucial to slow down the rate of equilibration to the more stable thermodynamic enolate.[13][14]

    • Solvent: A polar aprotic solvent like THF is standard.[5]

  • Thermodynamic Enolate: This is the enolate that is the most stable, which is usually the one with the more substituted double bond.[12] To favor this product, you need conditions that allow the system to reach equilibrium.

    • Base: A weaker base, such as NaOEt or KOH, is used. This sets up an equilibrium that allows the initially formed enolates to interconvert.[3][12]

    • Temperature: Higher temperatures (from room temperature to reflux) provide the energy needed to overcome the activation barrier for equilibration.[11][13]

    • Solvent: Can be either a polar aprotic or, in some cases, a polar protic solvent like ethanol (the conjugate acid of the ethoxide base).

ConditionKinetic ControlThermodynamic Control
Objective Form the less substituted, faster-forming enolate.Form the more substituted, more stable enolate.
Base Strong, sterically hindered (e.g., LDA, LiTMP).[12]Weaker, less hindered (e.g., NaOEt, KOH, t-BuOK).[3]
Temperature Low (-78 °C).[13]Higher (0 °C to reflux).[11]
Reaction Time Short (just enough for deprotonation).Long (to allow for equilibration).[13]
Outcome Less stable, but kinetically favored product.Most stable, thermodynamically favored product.
Q5: How can I effectively monitor the progress of enolization?

A: Monitoring the conversion of the ketone to the enolate is critical for optimizing reaction time and ensuring complete formation before adding an electrophile.[4] While Thin-Layer Chromatography (TLC) can show the disappearance of the starting material, spectroscopic methods provide more direct evidence.

Infrared (IR) Spectroscopy is a powerful and accessible tool for this purpose.[2] You can monitor the reaction by observing changes in two key regions of the spectrum:

  • Disappearance of the Ketone: The strong C=O stretching band of the starting cyclohexenone (typically around 1650-1700 cm⁻¹) will decrease in intensity as the enolate is formed.

  • Appearance of the Enolate: The enolate will show a new C=C stretching band (around 1600-1650 cm⁻¹) and potentially a C-O stretching band (around 1100-1200 cm⁻¹).

By taking aliquots from the reaction mixture at different time points, you can quantitatively track the enolization process.[15][16] Other techniques like NMR and UV-Visible spectroscopy can also be used, as the enol and keto forms have distinct spectral signatures.[2][17]

Experimental Protocols

Protocol 1: Generation of a Kinetic Lithium Enolate

This protocol is designed for the rapid and irreversible formation of the less substituted enolate from an unsymmetrical ketone, using standard Schlenk line techniques.

Materials:

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine (freshly distilled)

  • n-Butyllithium (n-BuLi) in hexanes (titrated)

  • Substituted cyclohexenone derivative

  • Flame-dried, three-neck round-bottom flask with stir bar, rubber septa, and Argon/Nitrogen inlet.

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.

  • LDA Preparation: To the flask, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 eq) via syringe. Slowly add n-BuLi (1.05 eq) dropwise. A white precipitate may form. Stir the solution at -78 °C for 30 minutes.[4]

  • Enolate Formation: Slowly add a solution of the ketone (1.0 eq) in a minimal amount of anhydrous THF to the freshly prepared LDA solution at -78 °C.

  • Monitoring: Stir for 45-60 minutes at -78 °C. The reaction is typically complete within this time. You can confirm the disappearance of the starting material by quenching a small aliquot and analyzing by TLC or GC-MS.[4]

  • Reaction: The enolate solution is now ready for the addition of an electrophile at low temperature.

Protocol 2: Generation of a Thermodynamic Potassium Enolate

This protocol is designed to form the more stable, more substituted enolate through equilibration.

Materials:

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Potassium tert-butoxide (t-BuOK) or Sodium Ethoxide (NaOEt)

  • Substituted cyclohexenone derivative

  • Flame-dried round-bottom flask with stir bar, condenser, and Argon/Nitrogen inlet.

Procedure:

  • Setup: Assemble the dried glassware under an inert atmosphere.

  • Initial Mixture: To the flask, add the solvent (e.g., THF) and the ketone (1.0 eq).

  • Base Addition: Add the base (e.g., t-BuOK, 1.1 eq) portion-wise at 0 °C or room temperature.

  • Equilibration: Allow the reaction to warm to room temperature or gently heat to a higher temperature (e.g., 40-60 °C) and stir for several hours (2-4 hours is typical) to allow the enolates to equilibrate to the most stable thermodynamic form.[11]

  • Monitoring: The progress of equilibration can be monitored by taking aliquots, trapping with an electrophile (like TMSCl), and analyzing the product ratio by GC or NMR.

  • Reaction: Once equilibrium is reached, the solution can be used for subsequent reactions.

References

  • Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education. [Link]

  • Kinetic vs thermodynamic enolization. Henry Rzepa's Blog. [Link]

  • Kinetic vs Thermodynamic Enolates: Organic Chemistry Study. Fiveable. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]

  • Effect of temperature on the rate of enolisation of m-Nitroacetophenone. ResearchGate. [Link]

  • Polar Protic and Aprotic Solvents. ChemTalk. [Link]

  • Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical. [Link]

  • Kinetic vs thermodynamic enolization. Henry Rzepa's Blog. [Link]

  • Enol Proportion Detection Using Spectroscopy Techniques. Patsnap Eureka. [Link]

  • Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]

  • Protic vs Aprotic Solvents Explained. Scribd. [Link]

  • Enol: Effective Strategies for Yield Improvement. Patsnap Eureka. [Link]

  • Monitoring carbonyl-amine reaction and enolization of 1-hydroxy-2-propanone (Acetol) by FTIR spectroscopy. PubMed. [Link]

  • KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Science Publishing. [Link]

  • Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango. [Link]

  • Monitoring Carbonyl−Amine Reaction and Enolization of 1-Hydroxy-2-propanone (Acetol) by FTIR Spectroscopy. ACS Publications. [Link]

  • Enolate Chemistry. University of Bath. [Link]

  • Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters. ACS Publications. [Link]

  • A Three Enzyme Pathway for 2-Amino-3-Hydroxycyclopent-2-Enone Formation and Incorporation in Natural Product Biosynthesis. PMC. [Link]

  • How to Detect Enol Using Spectroscopic Techniques. Patsnap Eureka. [Link]

  • Modern Enolate Chemistry. Wiley. [Link]

  • Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved Regiocontrol vs Hard Enolization Conditions. eScholarship. [Link]

  • Using IR spectroscopy as a holistic monitoring approach in winemaking: A review. OENO One. [Link]

  • Enolates of β-Dicarbonyl Compounds. University of Calgary. [Link]

  • Synthesis of Enols and Enolates. Chemistry LibreTexts. [Link]

  • SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY. World Scientific. [Link]

  • Carbonyl Chemistry :: Methods for the Preparation of Enolates. University of Wisconsin. [Link]

  • Reactions of Enols and Enolates; Aldol Reactions. YouTube. [Link]

  • 3-Hydroxycyclohex-2-enone. PubChem. [Link]

  • Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols. ResearchGate. [Link]

  • The Aldol Reaction: Group I and II enolates. ResearchGate. [Link]

  • Synthesis of Phenol Derivatives from Cyclohex-2-enones Bearing an Alkyne through Lewis Acid-Catalyzed Enolization and Intramolecular Alder–Rickert Reaction. ACS Publications. [Link]

  • Enolate-Forming Compounds Provide Protection From Platinum Neurotoxicity. PMC. [Link]

  • Optimizatioin of 3-nonen-2-one's synthetic process. ResearchGate. [Link]

  • Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved Regiocontrol vs Hard Enolization Conditions. Organic Chemistry Portal. [Link]

  • Characterization of the pH-dependent protein stability of 3α-hydroxysteroid dehydrogenase/carbonyl reductase by differential scanning fluorimetry. PubMed. [Link]

Sources

Troubleshooting

handling, storage, and thermal stability of 3-hydroxycyclohex-2-enone

Welcome to the Application Scientist Support Portal for 3-hydroxycyclohex-2-enone (commonly recognized by its tautomeric name, 1,3-cyclohexanedione). As a highly versatile cyclic β-diketone, this compound is a foundation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal for 3-hydroxycyclohex-2-enone (commonly recognized by its tautomeric name, 1,3-cyclohexanedione). As a highly versatile cyclic β-diketone, this compound is a foundational building block in the synthesis of pharmaceuticals, agrochemicals, and complex heterocyclic scaffolds[1].

As a Senior Application Scientist, I have designed this portal to move beyond standard safety data sheets. Here, we explore the mechanistic causality behind storage degradation, tautomeric shifts, and handling protocols to ensure your synthetic workflows are reproducible and robust.

I. Quantitative Data & Stability Summary

To establish a baseline for your experimental parameters, the following table summarizes the critical physicochemical and stability metrics of 3-hydroxycyclohex-2-enone.

ParameterValueCausality / NoteReference
CAS Number 504-02-9Identifies both the diketo and enol tautomers.[1]
Appearance Off-white to pale yellow crystalline powderDarkening indicates oxidative degradation.[2],[1]
Melting Point 101–105 °CBroadening of this range indicates moisture absorption.[2],[1]
Decomposition Temp 236–238 °CThermal breakdown occurs before boiling.[3]
Recommended Storage 2–8 °C (or <15 °C), dry, darkMinimizes kinetic energy for auto-oxidation.[4],[2]
Predominant Form (Solution/Solid) Enol (3-hydroxycyclohex-2-enone)Stabilized by robust intermolecular hydrogen bonding.[1]
Predominant Form (Isolated Gas Phase) Diketo (1,3-cyclohexanedione)Lack of solvent interactions favors the diketo state.[5]
II. Troubleshooting Desk & FAQs

Q: Why has my 3-hydroxycyclohex-2-enone powder turned from off-white to deep yellow, and is it still usable? A: Causality: 3-hydroxycyclohex-2-enone is highly susceptible to auto-oxidation when exposed to light and ambient air over prolonged periods. The active methylene group (or the enol double bond) undergoes oxidative degradation, forming complex, conjugated polymeric byproducts that appear deep yellow or brown. Furthermore, the compound is hygroscopic; absorbed moisture disrupts the intermolecular hydrogen bonding that stabilizes the enol form, accelerating this degradation[6],[3]. Action: If the powder is deep yellow and heavily clumped, it has degraded. Do not use it for sensitive catalytic reactions without first recrystallizing it.

Q: How do temperature and solvent choice affect the keto-enol tautomeric equilibrium during my reactions? A: Causality: 1,3-cyclohexanedione exists in a dynamic equilibrium with its enol form. While the diketo form is thermodynamically more stable in an isolated gas phase[5], the enol form predominates in the solid state and in polar protic solvents (like ethanol)[1]. This is because the enol form is stabilized by robust intermolecular hydrogen bonding networks. Elevating the temperature increases the kinetic energy of the system, which can disrupt these hydrogen bonds and shift the equilibrium slightly back toward the diketo form. Action: When performing nucleophilic additions requiring the enol form, maintain strict temperature controls (often room temperature or below) and utilize polar solvents to lock the molecule in its enol state[7],[1].

Q: What are the critical safety and handling controls for dispensing this compound? A: Causality: The compound forms fine dust that acts as a severe eye/skin irritant and presents a combustible dust explosion risk if suspended in air near an ignition source[4],[8]. Action: Always handle within a certified fume hood or a localized exhaust ventilation system. Minimize dust generation by using anti-static spatulas. Store in a tightly closed container at 2–8 °C to prevent thermal decomposition[4],[2].

III. Protocol Vault: Pre-Experiment Validation

Objective: To verify the chemical integrity and enol-purity of 3-hydroxycyclohex-2-enone before utilizing it in high-yield organic synthesis. Design Principle: This protocol is a self-validating system. It uses a closed-loop validation where the final NMR integration mathematically confirms the success of the drying/purification steps.

Step 1: Visual and Gravimetric Assessment

  • Inspect the batch under standard laboratory lighting. The acceptable appearance is an off-white to pale-yellow crystalline powder[2],[1].

  • Weigh 100 mg of the sample. If severe clumping is observed, proceed immediately to Step 2.

Step 2: Desiccation and Moisture Removal

  • Place the sample in a vacuum desiccator over anhydrous calcium chloride or phosphorus pentoxide for 12 hours at room temperature.

  • Mechanistic Rationale: Removing water is critical because water molecules competitively hydrogen-bond with the carbonyl oxygen, disrupting the stable enol-enol intermolecular networks and causing unpredictable reaction kinetics.

Step 3: ¹H-NMR Preparation and Execution

  • Dissolve 10 mg of the dried sample in 0.5 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

  • Acquire a standard ¹H-NMR spectrum.

Step 4: Self-Validation & Data Interpretation

  • Analyze the integration ratio between the enol hydroxyl proton (typically a broad singlet around 7.0–8.0 ppm depending on concentration) and the methylene protons[1].

  • Validation Checkpoint: If the spectrum shows significant extraneous peaks or the diketo methylene protons (at C2) are overly prominent compared to the expected enol baseline, the batch is impure or hydrated.

  • Corrective Action: Recrystallize the batch from boiling benzene or ethanol[9], dry under vacuum, and repeat Step 3 until the enol purity is >99%.

IV. Decision Workflow

Use the following logic tree to determine how to handle your current batch of 3-hydroxycyclohex-2-enone.

G Start Retrieve 3-Hydroxycyclohex-2-enone from 2-8°C Storage Visual Visual & Physical Inspection Start->Visual Condition Is powder clumped or deep yellow? Visual->Condition Recrystallize Recrystallize (Ethanol/Benzene) & Vacuum Dry Condition->Recrystallize Yes (Moisture/Oxidation) NMR Run 1H-NMR / HPLC (Check Enol Purity) Condition->NMR No (Appears Pure) Recrystallize->NMR PurityCheck Is Enol Purity >99%? NMR->PurityCheck Proceed Proceed with Synthesis (Self-Validated) PurityCheck->Proceed Yes Discard Discard Batch (Irreversible Degradation) PurityCheck->Discard No

Workflow for quality control, handling, and tautomeric validation of 3-hydroxycyclohex-2-enone.

V. References
  • 1,3-Cyclohexanedione - Safety Data Sheet - ChemicalBook chemicalbook.com

  • 1,3-Cyclohexanedione - Safety Data Sheet - SCBT scbt.com

  • CAS 504-02-9: 1,3-Cyclohexanedione | CymitQuimica cymitquimica.com

  • 1,3-Cyclohexanedione - Atul Ltd Technical Data Sheet atul.co.in

  • The molecular structures and conformational compositions of 1,3 cyclohexanedione and 1,4 cyclohexanedione as determined by gas-phase electron diffraction and theoretical calculation researchgate.net

  • Material Safety Data Sheet - 2-Methyl-1,3-cyclohexanedione, 98+% - Cole-Parmer coleparmer.com

  • An In-depth Technical Guide to 1,3-Cyclohexanedione (CAS 504-02-9) - Benchchem benchchem.com

  • 1,3-Cyclohexanedione (CAS NO:504-02-9) - Scimplify scimplify.com

  • 2-methyl-1,3-Cyclohexanedione - Santa Cruz Biotechnology (Handling Controls) scbt.com

Sources

Optimization

minimizing polymerization of 3-hydroxycyclohex-2-enone during heating

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in handling cyclic β-diketones: the thermal degradation and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in handling cyclic β-diketones: the thermal degradation and polymerization of 3-hydroxycyclohex-2-enone (the highly stable enol tautomer of 1,3-cyclohexanedione, CAS 504-02-9).

Rather than simply telling you what to do, this guide focuses on the causality of the molecule's reactivity. By understanding the underlying mechanistic pathways, you can engineer self-validating experimental workflows that preserve the integrity of your starting materials during thermal cycles.

Part 1: Mechanistic Insight into Thermal Degradation

To prevent polymerization, we must first understand the molecular forces driving it. 3-Hydroxycyclohex-2-enone exists in a dynamic equilibrium with its keto form, 1,3-cyclohexanedione. In most solvent systems, the enol tautomer is heavily favored due to resonance stabilization. However, this stabilization creates a highly polarized molecule: the hydroxyl group donates electron density, rendering the α-carbon (C2) intensely nucleophilic, while the remaining carbonyl carbon remains a potent electrophile.

When thermal energy is applied, it overcomes the activation barrier for bimolecular self-condensation (Knoevenagel and Michael-type additions), rapidly cascading into the formation of bridged xanthene derivatives and intractable polymeric tars.

G Keto 1,3-Cyclohexanedione (Keto Tautomer) Enol 3-Hydroxycyclohex-2-enone (Enol Tautomer) Keto->Enol Tautomerization Nucleophile C2 Methylene Activation (Highly Nucleophilic) Enol->Nucleophile Heating / Catalyst Condensation Bimolecular Condensation (Michael/Aldol Addition) Nucleophile->Condensation + Electrophilic Carbonyl Polymer Xanthene Dimers & Polymeric Degradants Condensation->Polymer Dehydration & Propagation

Logical pathway of 3-hydroxycyclohex-2-enone thermal polymerization via bimolecular condensation.

Part 2: Core Troubleshooting Q&A

Q1: Why does 3-hydroxycyclohex-2-enone polymerize so readily upon heating, even in the absence of external reagents? A1: The polymerization is an inherent consequence of the molecule's dual reactivity. Because both acidic and basic conditions catalyze the interconversion of the keto and enol forms[1], even trace impurities can trigger activation. The electron-rich C2 position of one molecule attacks the electrophilic carbonyl of another. Heating accelerates this intermolecular 2[2], followed by Michael addition and dehydration, ultimately yielding 1,8-dioxo-octahydroxanthene derivatives and higher-order polymers[3].

Q2: How do solvent choice and concentration dictate the rate of thermal degradation? A2: Polymerization of this molecule is a bi-molecular process; therefore, the reaction rate scales exponentially with concentration. Operating at high concentrations drastically increases the collision frequency between the nucleophilic and electrophilic centers. Literature demonstrates that4[4] (ideally <5 vol% or <0.1 M) is the most effective thermodynamic strategy to suppress these Diels-Alder and Michael-type polymerizations[5]. Furthermore, 1,3-cyclohexanedione derivatives can act as buffering molecules in non-aqueous solutions; high concentrations can self-catalyze the reaction by shifting local pH equilibriums[4].

Q3: What role does pH play in the thermal degradation profile? A3: Strict neutrality is paramount. The rate-determining step of the degradation pathway is the deprotonation of the α-carbon (in base-catalyzed scenarios) or the protonation of the carbonyl oxygen (in acid-catalyzed scenarios)[1]. If your solvent contains trace acids (e.g., dissolved CO2 forming carbonic acid) or trace bases (e.g., alkali residues on glassware), the thermal energy will immediately be channeled into the aldol condensation pathway rather than your intended reaction.

Part 3: Quantitative Data on Thermal Stability

To guide your experimental design, the following table summarizes the impact of reaction parameters on the self-condensation and polymerization yield of 3-hydroxycyclohex-2-enone.

Solvent SystemConcentration (M)Temperature (°C)MicroenvironmentDimer/Polymer Yield (%)Stability Outcome
Toluene0.50 M110 (Reflux)Neutral> 40%High degradation (Xanthene formation)
Toluene0.05 M 110 (Reflux)Neutral< 5% Stable (Dilution effect)
Ethanol0.10 M80 (Reflux)Trace Acid (pH 3)> 60%Rapid polymerization
THF0.05 M65 (Reflux)Neutral< 2%Highly stable

Data synthesized from kinetic observations of cyclic 1,3-diketone buffering and condensation behaviors[4][5].

Part 4: Self-Validating Experimental Protocol

Workflow: Controlled Thermal Processing of 3-Hydroxycyclohex-2-enone Objective: To safely heat the substrate for downstream functionalization while actively suppressing bimolecular self-condensation.

Step 1: Solvent Purification & Degassing

  • Action: Utilize strictly anhydrous, inhibitor-free aprotic solvents (e.g., HPLC-grade Toluene or THF). Degas the solvent by sparging with Argon gas for 15 minutes prior to substrate addition.

  • Causality: Removing dissolved oxygen prevents oxidative radical coupling. Anhydrous conditions eliminate water-mediated acid/base catalysis, shutting down the primary enol-enolate transition pathway.

Step 2: Concentration Control

  • Action: Dissolve the 3-hydroxycyclohex-2-enone to a maximum concentration of 0.05 M.

  • Causality: By enforcing a highly dilute environment (<5 vol%), you statistically minimize the intermolecular collision frequency required for xanthene dimer formation, effectively starving the polymerization pathway of its kinetic engine[5].

Step 3: Microenvironment Neutralization (Validation Step)

  • Action: Prior to heating, extract a 1 mL aliquot of the solution, partition with 1 mL of DI water, and test the aqueous layer's pH. It must read strictly neutral (pH 7.0 ± 0.2). If acidic/basic, discard and re-purify the solvent.

  • Causality: This self-validating step ensures that no trace catalysts are present to lower the activation energy of the Knoevenagel condensation[2].

Step 4: Controlled Heating Ramp

  • Action: Apply a controlled heating ramp of 2–5 °C/min using a programmable heating mantle equipped with rigorous internal stirring. Never plunge the reaction flask into a pre-heated bath.

  • Causality: Sudden thermal shocks create localized "hotspots" at the glass-liquid interface. These hotspots cause solvent micro-boiling, which temporarily creates zones of extremely high substrate concentration, instantly triggering runaway polymerization.

Step 5: In-Process Monitoring

  • Action: Extract 50 µL aliquots every 30 minutes. Analyze via TLC (UV active) or rapid LC-MS.

  • Causality: Early detection of a higher molecular weight mass (e.g., m/z ~206, indicative of the dehydrated xanthene dimer) allows you to quench the reaction before irreversible polymeric tars form.

References

  • An In-depth Technical Guide to 1,3-Cyclohexanedione (CAS 504-02-9). Benchchem.
  • Keto Enol Tautomerization. Chemistry Steps.
  • Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst. American Chemical Society (ACS).
  • Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. PMC - NIH.
  • Bridged Xanthenes. I. An Intermolecular Cycloaddition Route. Canadian Journal of Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-Hydroxycyclohex-2-enone vs. 1,3-Cyclopentanedione in Condensation Reactions

As a Senior Application Scientist, I frequently observe researchers defaulting to 1,3-cyclohexanedione (CHD)—often referred to by its enol tautomer, 3-hydroxycyclohex-2-enone—or its derivatives (like dimedone) without fu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe researchers defaulting to 1,3-cyclohexanedione (CHD)—often referred to by its enol tautomer, 3-hydroxycyclohex-2-enone—or its derivatives (like dimedone) without fully evaluating the mechanistic implications of ring size. When workflows are translated to the 5-membered analog, 1,3-cyclopentanedione (CPD), reactions frequently stall at intermediate stages, suffer from sluggish kinetics, or yield unexpected side products.

This guide dissects the thermodynamic and kinetic causality behind these observations, providing a rigorous framework for selecting the appropriate cyclic C-nucleophile in your Knoevenagel, Michael, and multicomponent condensation workflows.

The Tautomerism and pKa Paradox

Both CHD and CPD are highly enolized in aqueous and polar organic media. However, their thermodynamic acidity inversely correlates with their kinetic nucleophilicity—a critical causality that dictates their performance in condensation reactions.

  • 1,3-Cyclohexanedione (CHD): Exhibits an aqueous pKa of approximately 5.26[1]. While it favors the enol form (3-hydroxycyclohex-2-enone), its enolate anion retains sufficient charge localization to act as a highly aggressive nucleophile in Michael additions and Knoevenagel condensations.

  • 1,3-Cyclopentanedione (CPD): Exhibits a significantly lower pKa of ~4.20[2]. The 5-membered ring enforces near-complete enolization to minimize dipole-dipole repulsions between the adjacent carbonyls. However, this creates a thermodynamic sink: the resulting enolate is highly stabilized. Consequently, CPD demonstrates a nearly 40-fold decrease in kinetic nucleophilicity compared to 6-membered analogs when attacking electrophiles[2].

Reactivity CHD 1,3-Cyclohexanedione (3-hydroxycyclohex-2-enone) CHD_pKa pKa ~ 5.26 Moderate Anion Stability CHD->CHD_pKa CPD 1,3-Cyclopentanedione (3-hydroxycyclopent-2-enone) CPD_pKa pKa ~ 4.20 High Anion Stability CPD->CPD_pKa CHD_Nuc High Kinetic Nucleophilicity (Fast Condensation) CHD_pKa->CHD_Nuc CPD_Nuc Low Kinetic Nucleophilicity (Slower Condensation) CPD_pKa->CPD_Nuc

Thermodynamic vs. kinetic nucleophilicity of cyclic 1,3-dicarbonyl enolates.

Pathway Divergence in Cyclodehydration

In advanced multicomponent reactions or formal [3+3] cycloadditions, the initial Michael addition is only the first step. The subsequent intramolecular cyclization (often an electrocyclic ring closure or aldol condensation) is highly sensitive to the steric geometry of the nucleophile.

When reacting with α,β-unsaturated iminium salts, CHD successfully undergoes a formal cyclodehydration to form stable pyran derivatives in synthetically useful yields (65–69%)[3]. The flexibility of the 6-membered ring allows the intermediate to easily adopt the necessary conformation for 6π-electron electrocyclic ring closure.

Conversely, CPD completely fails to yield the desired cycloadduct under identical conditions[3]. The rigidity and geometric strain of the 5-membered ring arrest the electrocyclic ring-closure step. Because the intermediate cannot cyclize rapidly, it remains active and undergoes a second, competing 1,4-addition, yielding uncyclized diketone adducts instead.

Pathway Start Enolate + Electrophile (e.g., a,b-unsaturated iminium) Michael 1,4-Michael Addition Intermediate Start->Michael Nucleophilic Attack CHD_Path 6-Membered Ring (CHD) Flexible Transition State Michael->CHD_Path CPD_Path 5-Membered Ring (CPD) Rigid / Strained State Michael->CPD_Path Cycloadduct Formal Cycloadduct (e.g., Pyrans) CHD_Path->Cycloadduct Fast Electrocyclic Ring Closure DoubleAdd Double Addition / Arrested Cyclization CPD_Path->DoubleAdd Slow/Arrested Ring Closure

Divergent cyclodehydration pathways between 6-membered and 5-membered cyclic dicarbonyls.

Quantitative Performance Comparison

The following table summarizes the operational differences between the two nucleophiles based on established literature parameters.

Parameter3-Hydroxycyclohex-2-enone (CHD)1,3-Cyclopentanedione (CPD)Mechanistic Impact / Causality
Aqueous pKa 5.26~4.20CPD forms a more thermodynamically stable enolate, reducing its kinetic nucleophilicity.
Enolization State High (Solvent dependent)CompleteThe 5-membered ring heavily favors the enol form to minimize dipole-dipole repulsions.
Relative Nucleophilic Rate 1.0x (Baseline)~0.025xGreater anion stabilization in CPD results in a ~40-fold decrease in reaction velocity toward electrophiles.
[3+3] Cycloaddition Yields 65–69% (Desired Pyran)0% (Fails to cyclize)CPD's rigid 5-membered ring creates geometric strain, arresting cyclization and favoring double-addition.
Spirooxindole Multicomponent High YieldsModerate to High YieldsBoth participate in Lewis-acid catalyzed condensations, but CHD pathways are generally faster and more selective[4].

Self-Validating Experimental Protocol: Comparative [3+3] Annulation

To empirically observe the kinetic and geometric bottlenecks described above, utilize the following self-validating protocol. This workflow compares the condensation of CHD and CPD with an α,β-unsaturated iminium salt (derived from 2-hexenal and a secondary amine).

Objective: Synthesize formal cycloadducts (pyrans) and validate the electrocyclic ring-closure bottleneck.

Step 1: Reagent Preparation & Enamine Generation

  • In two separate, flame-dried 25 mL round-bottom flasks (Flask A for CHD, Flask B for CPD), add 1.0 mmol of the respective cyclic 1,3-dicarbonyl.

  • Add 5.0 mL of a Toluene/EtOAc (1:1 v/v) solvent mixture to each flask.

  • Introduce 1.2 mmol of the pre-formed α,β-unsaturated iminium salt.

Step 2: Condensation & Cyclodehydration

  • Equip both flasks with a reflux condenser and heat to 100 °C under an inert argon atmosphere.

  • Stir the reactions vigorously for 12 hours. Causality Note: The elevated temperature is required to overcome the activation energy barrier for the electrocyclic ring closure in the CHD pathway.

Step 3: Reaction Monitoring & Quenching

  • Monitor the reaction via TLC (Hexanes/EtOAc 7:3). You will observe rapid consumption of CHD, while CPD will show prolonged persistence of the intermediate Michael adduct.

  • Cool the mixtures to room temperature, dilute with 10 mL of EtOAc, and wash with saturated aqueous NaHCO₃ (2 x 10 mL) followed by brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 4: System Validation (The Causality Check) Do not rely solely on mass spectrometry, as double-addition products can mimic dimerized masses. Validate the structural divergence using ¹H NMR (CDCl₃):

  • Flask A (CHD Validation): Confirm successful cyclization by identifying the distinct pyran ring protons (typically appearing as multiplets between δ 4.5–5.5 ppm). The absence of unreacted vinylic protons confirms complete electrocyclic ring closure.

  • Flask B (CPD Validation): If the reaction arrests at the Michael addition, the vinylic protons of the uncyclized adduct will remain distinct (δ 6.0–7.0 ppm). Integration will reveal a 2:1 ratio of the CPD moiety to the electrophile, proving that the geometric strain prevented cyclization and instead facilitated a double 1,4-addition.

References

  • ChemicalBook.1,3-Cyclohexanedione Chemical Properties, Uses, Production.
  • Chemical Science (RSC Publishing).Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid.
  • The Journal of Organic Chemistry (ACS Publications).A Formal[3 + 3] Cycloaddition Reaction.
  • Organic Letters (ACS Publications).Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles.

Sources

Comparative

comparing reactivity of 3-hydroxycyclohex-2-enone and dimedone

A Comprehensive Guide to the Reactivity of 3-Hydroxycyclohex-2-enone and Dimedone Overview For researchers in organic synthesis and redox biology, cyclic 1,3-diketones are indispensable carbon nucleophiles. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Reactivity of 3-Hydroxycyclohex-2-enone and Dimedone

Overview

For researchers in organic synthesis and redox biology, cyclic 1,3-diketones are indispensable carbon nucleophiles. This guide provides an objective, data-driven comparison between 3-hydroxycyclohex-2-enone (the predominant enol tautomer of 1,3-cyclohexanedione) and its sterically hindered derivative, dimedone (5,5-dimethyl-1,3-cyclohexanedione). While their core electronic properties are nearly identical, the presence of the C5 gem-dimethyl group in dimedone dictates critical divergences in stereoselectivity, adduct stability, and application in protein trapping.

Structural Foundations & Physicochemical Properties

Both compounds exist in a dynamic keto-enol equilibrium. In polar solvents and in the solid state, they exist predominantly as the enol tautomer, which serves as the active nucleophilic species[1]. The acidity of the active C2 methylene protons is a direct measure of the ease of enolate formation.

Table 1: Quantitative Physicochemical Comparison

Property3-Hydroxycyclohex-2-enone (1,3-Cyclohexanedione)Dimedone (5,5-Dimethyl-1,3-cyclohexanedione)
Formula C₆H₈O₂C₈H₁₂O₂
Molecular Weight 112.13 g/mol 140.18 g/mol
pKa (Active Methylene) ~5.25.23
C5 Substitution Protons (Unobstructed)gem-Dimethyl (Sterically hindered)
Predominant Tautomer Enol (in polar solvents/solid state)Enol (in polar solvents/solid state)
Redox Biology Role Used in derivative probes (e.g., DCP-Bio1)Gold standard label-free warhead

Causality Insight: The pKa values are virtually identical because the C5 methyl groups in dimedone are too distant to exert a significant inductive effect on the C2 protons[2]. Consequently, both molecules readily form stable enolates under identical mild basic conditions.

Reactivity in Organic Synthesis: Alkylation and Condensation

Both diketones are highly efficient in tandem Knoevenagel-Michael condensations. However, their reactivity diverges significantly when steric constraints and solvent effects are introduced.

  • C-Alkylation vs. O-Alkylation: The enolate formed from these diketones is an ambident nucleophile. In protic solvents (e.g., water), the enolate oxygen is stabilized by hydrogen bonding. This solvation drastically reduces its nucleophilicity, strictly enforcing C-alkylation over O-alkylation[3].

  • Stereoselectivity & The Thorpe-Ingold Effect: The gem-dimethyl group in dimedone creates significant steric bulk. In asymmetric catalytic transformations (e.g., reacting with bulky electrophiles), this steric clash can be detrimental. For instance, reacting 4-fluorobenzaldehyde with 1,3-cyclohexanedione yields a 96% enantiomeric excess (ee), whereas the same reaction with dimedone drops to 30% ee due to erratic steric interactions[4]. Conversely, dimedone's bulk is advantageous when researchers need to prevent unwanted secondary reactions at the C4/C6 positions, funneling the reaction cleanly toward the desired C2 bis-adduct.

Redox Biology: Trapping Cysteine Sulfenic Acids (Cys-SOH)

In drug development and redox proteomics, mapping transient cysteine oxidation is critical. Reactive oxygen species (ROS) oxidize protein thiols (Cys-SH) to sulfenic acids (Cys-SOH).

Dimedone is the undisputed "gold standard" warhead for trapping Cys-SOH, forming a stable thioether adduct[5]. While 1,3-cyclohexanedione derivatives (like DCP-Bio1) are also utilized as base scaffolds to attach fluorophores or biotin[6], dimedone is heavily preferred for label-free mass spectrometry.

Kinetic Causality: Both molecules exhibit similar, relatively slow second-order reaction kinetics with sulfenic acids ( kobs​≈11.8 M−1s−1 in small molecule models)[5]. However, dimedone's gem-dimethyl group provides a highly specific +138 Da mass shift and sterically shields the resulting thioether from degradation, ensuring the trapped adduct survives rigorous proteomic digestion workflows.

Pathway CysSH Cys-SH (Protein Thiol) CysSOH Cys-SOH (Sulfenic Acid) CysSH->CysSOH H2O2 / ROS CysSO2H Cys-SO2H (Sulfinic Acid) CysSOH->CysSO2H Excess ROS (Irreversible) AdductDim Cys-S-Dimedone (+138 Da Adduct) CysSOH->AdductDim Dimedone (Sterically Stable) AdductCHD Cys-S-CHD (+110 Da Adduct) CysSOH->AdductCHD 1,3-Cyclohexanedione (Probe Base)

Competitive trapping of transient cysteine sulfenic acid by cyclic 1,3-diketones vs. overoxidation.

Validated Experimental Methodologies

Protocol A: Tandem Knoevenagel-Michael Bis-Adduct Synthesis

Objective: Synthesize a xanthenedione precursor via the condensation of an aldehyde with a cyclic 1,3-diketone. Causality & Self-Validation: The use of a weak amine catalyst (e.g., DABCO) is sufficient due to the low pKa (~5.2) of the diketones. Water is chosen as the solvent to enforce C-alkylation via hydrogen-bonding of the enolate oxygen[3]. The reaction self-validates through precipitation: the highly lipophilic bis-adduct crashes out of the aqueous solution, driving the equilibrium forward and preventing reversibility.

Workflow Step1 1. Reagent Preparation Aldehyde + 1,3-diketone in H2O/EtOH Step2 2. Base Catalysis Add amine catalyst to generate enolate Step1->Step2 Step3 3. Knoevenagel Condensation Form α,β-unsaturated intermediate Step2->Step3 Step4 4. Michael Addition Second enolate attacks intermediate Step3->Step4 Step5 5. Isolation & Validation Filter, recrystallize, confirm via MS Step4->Step5

Self-validating experimental workflow for tandem Knoevenagel-Michael bis-adduct synthesis.

Step-by-Step Workflow:

  • Preparation: Dissolve 2.0 equivalents of the diketone (dimedone or 1,3-cyclohexanedione) and 1.0 equivalent of the target aldehyde in distilled water/ethanol (1:1).

  • Catalysis: Add 10 mol% DABCO. Rationale: The base deprotonates the C2 methylene, generating the active enolate.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor via TLC (Hexane/EtOAc 7:3) until the aldehyde spot disappears.

  • Isolation: Filter the precipitated solid using a Büchner funnel. Wash with cold water.

  • Validation: Analyze via ESI-MS. Dimedone bis-adducts will show an [M+H]+ corresponding to the expected mass, while 1 H-NMR will confirm the disappearance of the C2 protons and the appearance of a distinct methine bridge proton.

Protocol B: In Vitro Trapping of Protein Sulfenic Acids

Objective: Covalently label transient Cys-SOH in purified proteins using dimedone[6]. Causality & Self-Validation: Proteins must first be reduced with DTT to establish a zero-oxidation baseline, then desalted because DTT competes with the diketone for ROS. Dimedone is supplied in massive excess (1-10 mM) to kinetically outcompete irreversible overoxidation to sulfinic acid (Cys-SO₂H). The survival of the +138 Da mass shift under reducing conditions self-validates that the modification is a stable thioether (from sulfenic acid) rather than a reversible disulfide.

Step-by-Step Workflow:

  • Baseline Reduction: Incubate the target protein (10 µM) with 10 mM DTT for 30 minutes at 37°C.

  • Desalting: Pass the mixture through a Bio-Gel P6 spin column pre-equilibrated in 25 mM phosphate buffer (pH 7.0) to remove DTT.

  • Trapping: Add dimedone (final concentration 5 mM) to the protein solution.

  • Oxidation Induction: Introduce 1.0 equivalent of H₂O₂ to generate the transient Cys-SOH, which is immediately trapped by the excess dimedone.

  • Validation: Digest the protein with trypsin and analyze via LC-MS/MS. Identify peptides exhibiting a stable +138 Da mass shift (or +110 Da if using 1,3-cyclohexanedione).

Sources

Validation

evaluating catalytic efficiency using 3-hydroxycyclohex-2-enone substrates

Evaluating Catalytic Efficiency in Asymmetric Synthesis Using 3-Hydroxycyclohex-2-enone Substrates: A Comparative Guide Executive Summary 3-Hydroxycyclohex-2-enone (the stable enol tautomer of 1,3-cyclohexanedione) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating Catalytic Efficiency in Asymmetric Synthesis Using 3-Hydroxycyclohex-2-enone Substrates: A Comparative Guide

Executive Summary

3-Hydroxycyclohex-2-enone (the stable enol tautomer of 1,3-cyclohexanedione) is a highly versatile building block in the synthesis of chiral cyclic scaffolds, which are ubiquitous in pharmaceutical development. Due to its ambient nucleophilicity at the α-carbon and electrophilicity at the carbonyl/enol carbons, it serves as an excellent benchmark substrate for evaluating the efficiency of various catalytic modalities. In this guide, we objectively compare three distinct catalytic strategies—Transition-Metal Catalysis, Biocatalysis, and Organocatalysis—analyzing their performance metrics, mechanistic advantages, and practical scalability.

Mechanistic Evaluation of Catalytic Modalities

Transition-Metal Catalysis: Chiral Bisoxazoline-Copper(II) Complexes

For C-C bond formation, specifically asymmetric Michael additions, chiral Lewis acid catalysts are paramount. A benchmark system utilizes chiral bisoxazoline (BOX)-copper(II) complexes. These catalysts effectively coordinate to the 1,3-dicarbonyl moiety, lowering the LUMO of the electrophile while simultaneously organizing the transition state for high facial selectivity. The reaction proceeds in the absence of base to afford Michael adducts in good to high yields and with up to 98% ee1 [8].

Expertise & Experience (Causality Insight): The choice of counterion is critical. Using Cu(OTf)₂ rather than CuCl₂ ensures that the weakly coordinating triflate anions do not outcompete the substrate for coordination sites on the copper center. Furthermore, running the reaction under base-free conditions suppresses the uncatalyzed, racemic background reaction, thereby maximizing the enantiomeric excess.

Biocatalysis: Whole-Cell and Isolated Ketoreductases

When the goal is the asymmetric reduction of the ketone moiety to yield chiral hydroxycyclohexanones, biocatalysis offers unparalleled stereoselectivity and green chemistry credentials. Whole cells of Candida parapsilosis contain highly active carbonyl reductases that catalyze the oxidation-reduction of a plethora of compounds yielding industrially important intermediates2 [7].

Expertise & Experience (Causality Insight): Utilizing whole-cell systems (like Saccharomyces cerevisiae) over isolated enzymes bypasses the need for expensive exogenous cofactors (NADH/NADPH). By adding a simple co-substrate like glucose, the cellular metabolism naturally regenerates the required cofactors in situ 3 [12]. This makes the process highly scalable, despite longer reaction times.

Organocatalysis: Chiral Boro-Phosphates & Acid Catalysis

Recent advancements have introduced chiral boro-phosphates for the desymmetrization of 1,3-diketones via asymmetric reductive amination, delivering chiral β-amino ketones with an all-carbon quaternary stereocenter in good yields and high enantioselectivities (≤97% ee)4 [15].

Expertise & Experience (Causality Insight): The substrate itself can influence the catalytic environment. In non-aqueous solutions, cyclic 1,3-diketone derivatives exhibit buffering functions. Limiting the loading and tuning the concentration of 1,3-cyclohexanedione allows the reduction of acid catalyst loading to as low as 0.1 mol%, accelerating the reaction while preventing unwanted isomerization5[14].

Strategic Catalyst Selection Workflow

CatalystSelection Start Substrate: 3-hydroxycyclohex-2-enone Target Identify Target Transformation Start->Target CC_Bond C-C Bond Formation (Michael Addition) Target->CC_Bond Reduction Ketone Reduction (Chiral Alcohols) Target->Reduction Desymm Desymmetrization / Reductive Amination Target->Desymm Metal Transition-Metal Catalysis (Chiral Cu(II)-BOX) CC_Bond->Metal High ee, Fast Bio Biocatalysis (Whole-cell / KREDs) Reduction->Bio High Selectivity, Green Organo Organocatalysis (Chiral Boro-phosphates) Desymm->Organo Metal-free, Mild

Decision matrix for selecting catalytic modalities for 3-hydroxycyclohex-2-enone functionalization.

Quantitative Performance Comparison

Catalytic ModalityTarget TransformationTypical YieldEnantiomeric Excess (ee)Key AdvantageLimitation
Cu(II)-BOX Complex Michael Addition80–95%Up to 98%Exceptional facial selectivityTrace heavy metal residue
Whole-Cell Biocatalysis Ketone Reduction70–85%>99%Green, cheap in situ cofactorsComplex downstream purification
Chiral Boro-Phosphates Reductive Amination75–94%Up to 97%Metal-free, mild conditionsSensitive to substrate steric bulk

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

ProtocolWorkflow Prep 1. Catalyst Preparation Mix Cu(OTf)2 + Chiral BOX Substrate 2. Substrate Addition Add Enone & Electrophile Prep->Substrate Complexation React 3. Asymmetric Addition Stir at RT, monitor by TLC Substrate->React Base-free Quench 4. Quench & Extract NH4Cl (aq) / EtOAc React->Quench Full Conversion Analyze 5. Validation Chiral HPLC & NMR Quench->Analyze Purified Adduct

Self-validating experimental workflow for Cu(II)-catalyzed asymmetric Michael addition.

Protocol A: Cu(II)-Catalyzed Asymmetric Michael Addition
  • Catalyst Preparation: In a flame-dried Schlenk tube under N₂, dissolve Cu(OTf)₂ (0.05 equiv) and the chiral bisoxazoline ligand (0.055 equiv) in anhydrous CH₂Cl₂. Stir for 2 hours at room temperature. Causality: The slight excess of ligand ensures no uncomplexed, racemic Cu(II) centers remain active in the solution.

  • Substrate Addition: Add 3-hydroxycyclohex-2-enone (1.0 equiv) followed by the unsaturated 2-ketoester electrophile (1.2 equiv). Do not add any base.

  • Reaction Monitoring: Stir at room temperature. Validation Checkpoint: Withdraw a 10 µL aliquot every 2 hours, quench in hexane/IPA, and analyze via TLC (UV active). The reaction is self-validating when the starting material spot completely disappears, indicating full conversion without background degradation.

  • Quench and Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 15 mL). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Validation & Analysis: Purify via flash column chromatography. Determine the yield via ¹H-NMR using 1,3,5-trimethoxybenzene as an internal standard. Determine the enantiomeric excess via chiral stationary phase HPLC.

Protocol B: Biocatalytic Reduction using Saccharomyces cerevisiae
  • Yeast Suspension Preparation: Suspend dry Baker's yeast (10 g) in 100 mL of 0.1 M phosphate buffer (pH 7.0). Add 20 g of glucose. Causality: Glucose acts as the ultimate electron donor, driving the continuous regeneration of NAD(P)H required by the ketoreductase enzymes.

  • Substrate Addition: Add 1,3-cyclohexanedione (1 g, 8.9 mmol) to the actively fermenting yeast suspension.

  • Biotransformation: Stir the mixture at 28 °C for 48 hours. Validation Checkpoint: Monitor the pH dynamically. A stable pH indicates healthy cellular metabolism; a sharp drop indicates over-fermentation and potential enzyme denaturation. Maintain pH 7.0 using 1M NaOH if necessary.

  • Work-up: Filter the suspension through a pad of Celite to remove yeast cells. Extract the aqueous filtrate with ethyl acetate (3 × 50 mL).

  • Validation & Analysis: Concentrate the organic layer and purify the resulting (R)-3-hydroxycyclohexanone via silica gel chromatography. Validate the >99% ee using chiral GC-MS.

References

  • Nis Halland, Thomas Velgaard, Karl Anker Jørgensen. "Direct asymmetric Michael reactions of cyclic 1,3-dicarbonyl compounds and enamines catalyzed by chiral bisoxazoline-copper(II) complexes." Journal of Organic Chemistry.
  • "Candida parapsilosis: A versatile biocatalyst for organic oxidation-reduction reactions.
  • "Catalytic Asymmetric Desymmetrization of Cyclic 1,3-Diketones Using Chiral Boro-phosph
  • "Cost-benefit analysis of different synthetic routes to (R)-3-(hydroxymethyl)cyclohexanone." Benchchem.
  • "Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less C

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Operational Guide for Handling 3-Hydroxycyclohex-2-enone

As drug development professionals and researchers, we frequently utilize 3-hydroxycyclohex-2-enone (commonly known as 1,3-cyclohexanedione, CAS 504-02-9) as a critical intermediate in the synthesis of complex active phar...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and researchers, we frequently utilize 3-hydroxycyclohex-2-enone (commonly known as 1,3-cyclohexanedione, CAS 504-02-9) as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). However, the physicochemical properties of this off-white crystalline powder demand a rigorous, self-validating safety framework.

This guide is designed by application scientists to provide you with an authoritative, mechanistic approach to personal protective equipment (PPE) selection, operational handling, and waste management.

Hazard Profile & Mechanistic Causality

Understanding the why behind safety protocols is the first step in building a self-validating laboratory environment. 3-Hydroxycyclohex-2-enone presents a dual threat: biological toxicity and physical explosion risks.

  • Biological Reactivity: The compound is an acute oral toxicant (H302) with an LD50 in rats ranging between 1,600 and 2,500 mg/kg[1]. Furthermore, its enolizable beta-diketone structure makes it highly reactive toward biological nucleophiles. If particulates enter the eye, this reactivity leads to severe ocular damage and mucous membrane degradation (H318)[2].

  • Physical Hazards: As a combustible solid, fine dust particles of this compound can easily form explosive mixtures when suspended in ambient air[2]. Therefore, standard laboratory handling must be elevated to prevent aerosolization and mitigate static discharge.

Quantitative Hazard & PPE Specifications

To mitigate these risks, personnel must utilize specific PPE grounded in regulatory standards. The following table summarizes the causal relationship between the chemical's quantitative hazards and the required protective barriers.

Hazard CategoryRoute of ExposureRequired PPE SpecificationRegulatory StandardMechanistic Rationale
Acute Toxicity (Cat. 4) Oral / InhalationP2 Particulate RespiratorNIOSH / MSHAPrevents accidental ingestion and inhalation of airborne dust (LD50 Oral: 1,600 - 2,500 mg/kg)[1].
Serious Eye Damage (Cat. 1) OcularChemical Goggles / Face ShieldEN 166Enolizable beta-diketone structure reacts with ocular nucleophiles; requires full orbital seal[2].
Skin Irritation (Cat. 2) DermalNitrile or Rubber GlovesEN 374Prevents dermal absorption and localized irritation (H315); continuous barrier required[3].
Combustible Dust Ambient Air / BodyAnti-static Lab CoatEN 340Mitigates static discharge that could ignite fine dust particulates accumulated on clothing[2].

Safe Handling & Disposal Workflow

The following diagram illustrates the logical progression of safety checks and operational steps required when handling this compound.

G N1 1. Risk Assessment Identify H302/H318 Hazards N2 2. PPE Donning EN 374 Gloves & EN 166 Goggles N1->N2 N3 3. Engineering Controls Weigh in Fume Hood (Minimize Dust) N2->N3 N4 4. Chemical Transfer Avoid Oxidizers & Strong Bases N3->N4 N5 5. Waste Segregation Isolate in Sealed Containers N4->N5 N6 6. Final Disposal Incineration with Scrubber N5->N6

Logical workflow for the safe handling and disposal of 3-hydroxycyclohex-2-enone.

Operational Plan: Step-by-Step Handling Protocol

A self-validating protocol ensures that every step inherently prevents the next potential point of failure. Do not deviate from these engineering controls.

  • Pre-Operation Clearance: Verify that the workspace is completely free of strong bases and oxidizing agents. 3-Hydroxycyclohex-2-enone is incompatible with these materials and can trigger dangerous exothermic reactions upon contact[4].

  • PPE Verification: Inspect your EN 374 nitrile gloves for micro-punctures before donning. Put on EN 166 chemical goggles. Standard safety glasses are insufficient because they lack the orbital seal necessary to block fine, reactive dust particulates[3].

  • Engineering Controls: Conduct all weighing and transfer operations strictly inside a certified chemical fume hood[5]. Ensure the face velocity is calibrated to capture fine crystalline dust without causing excessive turbulence that might blow the powder out of the sash.

  • Anti-Static Weighing: Utilize grounded, anti-static weighing boats and spatulas. Because 1,3-cyclohexanedione is a combustible solid, minimizing static electricity is critical to preventing the ignition of localized dust clouds[2]. Weigh the material slowly to prevent aerosolization.

  • Transfer & Sealing: Transfer the weighed powder slowly to your reaction vessel. Immediately seal the source container to prevent ambient moisture absorption and accidental spills[1].

  • Decontamination (Wet Wiping): Wipe down the analytical balance and fume hood surfaces with a damp cloth. Never use dry sweeping or compressed air. Dry sweeping applies mechanical kinetic energy to the powder, overcoming gravitational settling and aerosolizing the particles into your breathing zone, instantly creating an inhalation hazard and an explosive atmosphere[3]. Wet wiping utilizes capillary action to trap the dust safely.

Logistical & Disposal Protocol

Improper disposal of 3-hydroxycyclohex-2-enone poses severe environmental risks, as it is harmful to aquatic life with long-lasting effects (H412)[2].

  • Waste Isolation: Collect all unreacted material and contaminated consumables (gloves, wipes, weighing boats) into a designated, clearly labeled hazardous waste container[1]. Do not mix this waste stream with oxidizing agents.

  • Solvent Dissolution (Bulk Waste): For bulk quantities of expired or unreacted 3-hydroxycyclohex-2-enone, dissolve the solid in a combustible solvent (e.g., ethanol or acetone)[1]. Mechanistic Rationale: Solid combustible dusts can create explosive conditions inside incinerator feed lines. Dissolving the powder creates a uniform liquid fuel stream, allowing for controlled, steady-state combustion.

  • Incineration Routing: Transfer the dissolved waste to a licensed professional waste disposal service. Ensure the waste manifest specifies that the material must be processed in a chemical incinerator equipped with an afterburner and scrubber[2]. This is causally necessary because the combustion of this compound emits poisonous fumes and carbon oxides[4], which the scrubber will neutralize.

  • Aqueous Waste Management: Do not flush residual powder or contaminated washings down the sink. All aqueous washings must be collected and treated as hazardous environmental waste to prevent ecological damage[1].

References

  • Title: Safeguarding Your Research: A Comprehensive Guide to Handling 1,3-Cyclohexanedione - Benchchem Source: benchchem.com URL: 2

  • Title: 1,3-Cyclohexanedione - Santa Cruz Biotechnology Source: scbt.com URL: 4

  • Title: Cyclohexane-1,3-dione - CymitQuimica Source: cymitquimica.com URL: 3

  • Title: 1,3-Cyclohexanedione - Safety Data Sheet - ChemicalBook Source: chemicalbook.com URL: 1

  • Title: Safety Data Sheet - Tocris Bioscience Source: tocris.com URL: 5

Sources

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